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  • Product: 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-
  • CAS: 56805-21-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-

An In-Depth Technical Guide to 3-Cyclohexyl-5-phenyl-2-oxazolidinone: Structure, Properties, and Synthesis Introduction The oxazolidinone ring system represents a cornerstone of modern medicinal chemistry, recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Cyclohexyl-5-phenyl-2-oxazolidinone: Structure, Properties, and Synthesis

Introduction

The oxazolidinone ring system represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for developing agents that target a range of biological pathways. Among the vast library of oxazolidinone derivatives, 3-cyclohexyl-5-phenyl-2-oxazolidinone emerges as a molecule of significant interest. The strategic placement of a lipophilic cyclohexyl group on the ring nitrogen and a phenyl group at the C5 stereocenter creates a unique chemical architecture.

This guide provides a comprehensive technical overview of 3-cyclohexyl-5-phenyl-2-oxazolidinone, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its detailed chemical structure, stereochemical considerations, spectroscopic profile, and plausible synthetic routes. Furthermore, we will explore its potential applications in drug discovery, drawing insights from the well-established pharmacology of the broader oxazolidinone class.

Molecular Structure and Stereochemistry

The fundamental structure of 3-cyclohexyl-5-phenyl-2-oxazolidinone consists of a five-membered 1,3-oxazolidin-2-one ring.[3][4] This core is substituted at two key positions:

  • N3 Position: A cyclohexyl group is attached to the nitrogen atom. This bulky, non-polar group significantly increases the molecule's lipophilicity, which can be a critical determinant of its pharmacokinetic properties, such as membrane permeability and blood-brain barrier penetration.[5]

  • C5 Position: A phenyl group is attached to the carbon atom adjacent to the ring oxygen. This aromatic moiety provides a site for potential π-π stacking and hydrophobic interactions within biological targets.

Stereoisomerism: A Critical Consideration

The carbon atom at the C5 position is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-cyclohexyl-5-phenyl-2-oxazolidinone and (S)-3-cyclohexyl-5-phenyl-2-oxazolidinone. The stereochemistry at this position is paramount, as it is well-established in the oxazolidinone class that biological activity is often confined to a single enantiomer.[6] For example, the antibacterial activity of the blockbuster drug Linezolid is attributed solely to the (S)-enantiomer.[1][6] Therefore, any investigation into the pharmacological potential of this molecule necessitates the synthesis and evaluation of enantiomerically pure forms.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_img R_img

Caption: Chemical structures of the (S) and (R) enantiomers of 3-cyclohexyl-5-phenyl-2-oxazolidinone.

Physicochemical and Spectroscopic Properties

Precise characterization is essential for confirming the identity and purity of a synthesized compound. The following tables summarize the key physical properties and predicted spectroscopic data for 3-cyclohexyl-5-phenyl-2-oxazolidinone.

Table 1: Physicochemical Properties
PropertyValueSource/Rationale
Molecular Formula C₁₅H₁₉NO₂Calculated from structure
Molecular Weight 245.32 g/mol Calculated from formula
CAS Number 56805-21-1NextSDS Database[7]
Appearance Likely a white to off-white solidInferred from similar compounds[8]
Solubility Soluble in organic solvents (DCM, EtOAc, Acetone); poorly soluble in waterPredicted based on structure
Table 2: Predicted Spectroscopic Data
TechniquePredicted Characteristic SignalsRationale
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.4 (m, 5H, Ar-H), ~5.0 (dd, 1H, Ph-CH-O), ~4.2 (t, 1H, N-CH₂), ~3.6 (dd, 1H, N-CH₂), ~3.5 (m, 1H, N-CH-cyclohexyl), 1.0-2.0 (m, 10H, cyclohexyl-H)Phenyl protons in the aromatic region. The proton at C5 is deshielded by the adjacent oxygen and phenyl ring. Diastereotopic protons at C4 will show distinct signals and coupling. Cyclohexyl protons will appear as a complex multiplet in the aliphatic region.[8]
¹³C NMR (CDCl₃, 100 MHz)δ ~158 (C=O), ~138 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~80 (Ph-C-O), ~58 (N-C-cyclohexyl), ~48 (N-CH₂), ~32, ~26, ~25 (cyclohexyl-C)The carbamate carbonyl carbon is significantly downfield. Aromatic carbons appear in the typical 120-140 ppm range. Carbons of the oxazolidinone and cyclohexyl rings appear in the aliphatic region.[9]
IR (KBr, cm⁻¹)~3050 (Aromatic C-H str.), ~2930, ~2850 (Aliphatic C-H str.), ~1750 (Amide C=O str.), ~1600 (C=C str.), ~1240 (C-O str.), ~1180 (C-N str.)Strong carbonyl stretch is characteristic of the oxazolidinone ring. Distinct peaks for aromatic and aliphatic C-H stretches are expected. C-O and C-N stretches confirm the heterocyclic core.[10]
Mass Spec. (ESI+)m/z 246.14 [M+H]⁺, 268.12 [M+Na]⁺The molecular ion peak (as [M+H]⁺ or [M+Na]⁺) will be prominent. Fragmentation may involve loss of the cyclohexyl group or cleavage of the oxazolidinone ring.

Synthesis and Purification

The synthesis of enantiomerically pure 3-cyclohexyl-5-phenyl-2-oxazolidinone requires a stereocontrolled approach. A plausible and efficient strategy involves the cyclization of a chiral amino alcohol precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the carbamate C-N bond, revealing a chiral amino alcohol and a cyclohexyl isocyanate equivalent. The chiral amino alcohol can be derived from the corresponding and readily available chiral amino acid, (R)- or (S)-phenylglycine.

G target 3-Cyclohexyl-5-phenyl-2-oxazolidinone intermediate1 (R)-2-(Cyclohexylamino)-1-phenylethan-1-ol target->intermediate1 Carbamate Formation precursor1 (R)-2-Amino-1-phenylethan-1-ol intermediate1->precursor1 N-Alkylation precursor2 Cyclohexyl Bromide / Isocyanate intermediate1->precursor2 precursor3 (R)-Phenylglycine precursor1->precursor3 Reduction

Caption: Retrosynthetic analysis for 3-cyclohexyl-5-phenyl-2-oxazolidinone.
Proposed Synthetic Protocol

This protocol outlines the synthesis of the (S)-enantiomer starting from commercially available (S)-2-amino-1-phenylethanol.

Step 1: Synthesis of (S)-2-(Cyclohexylamino)-1-phenylethanol

  • To a stirred solution of (S)-2-amino-1-phenylethanol (1.0 eq) and cyclohexanone (1.1 eq) in methanol (0.5 M), add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH to pH ~10 and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired N-alkylated amino alcohol.

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. Using a mild reducing agent like sodium cyanoborohydride allows the reaction to proceed at neutral or slightly acidic pH, preserving the sensitive alcohol functionality.[11]

Step 2: Cyclization to (S)-3-Cyclohexyl-5-phenyl-2-oxazolidinone

  • Dissolve the amino alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triphosgene (0.4 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 30 minutes. Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, add pyridine (2.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product.

Rationale: Triphosgene serves as a safe and solid substitute for highly hazardous phosgene gas.[12] In the presence of a base like pyridine, it reacts with the amino alcohol to form a chloroformate intermediate which rapidly undergoes intramolecular cyclization to form the stable oxazolidinone ring.

Purification and Chiral Analysis

While the synthesis is designed to be stereoretentive, verifying the enantiomeric purity is crucial. This is best achieved using chiral High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Chiral HPLC Workflow start Dissolve Sample in Mobile Phase inject Inject onto Chiral Column (e.g., Lux Cellulose-1) start->inject separate Isocratic Elution (e.g., Hexane:IPA) inject->separate detect UV Detection (e.g., 210 nm) separate->detect analyze Analyze Chromatogram: - Retention Times - Peak Areas detect->analyze result Determine Enantiomeric Excess (% ee) analyze->result

Caption: Standard workflow for chiral analysis by HPLC.

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-1 or Lux Amylose-1, is recommended. These columns are known for their broad applicability in separating oxazolidinone analogues.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at 210 nm, where the phenyl group exhibits strong absorbance.

  • Procedure: Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized compound in the mobile phase. Inject a small volume (e.g., 1 µL) onto the column. The two enantiomers will elute at different retention times, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.

Rationale: Polysaccharide-based CSPs, like those derived from cellulose or amylose, form chiral cavities and grooves.[13] Enantiomers fit differently into these cavities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, leading to different retention times and enabling their separation.

Applications and Relevance in Drug Discovery

While specific biological data for 3-cyclohexyl-5-phenyl-2-oxazolidinone is not widely published, its structural motifs suggest several promising avenues for investigation based on the activities of related compounds.

  • Antibacterial Agents: The oxazolidinone core is the key pharmacophore in antibiotics like Linezolid and Tedizolid, which inhibit bacterial protein synthesis.[1][6][14] The N-cyclohexyl and C5-phenyl groups could modulate the antibacterial spectrum, potency, and pharmacokinetic profile.

  • Enzyme Inhibition: Thiazolidinone derivatives, which are structurally related, have shown potent activity as enzyme inhibitors. For example, compounds with similar N-cyclohexyl and substituted benzylidene moieties have been developed as inhibitors of tyrosinase (implicated in melanogenesis) and NADPH oxidase (involved in oxidative stress).[5][15][16] The combination of hydrophobic (cyclohexyl) and aromatic (phenyl) groups in 3-cyclohexyl-5-phenyl-2-oxazolidinone makes it an attractive candidate for screening against various enzyme targets.

  • Neuroprotective Agents: Some oxazolidinones act as monoamine oxidase (MAO) inhibitors, with applications in treating depression and neurodegenerative diseases.[6] The lipophilic nature of the cyclohexyl group could enhance CNS penetration, making this scaffold interesting for neurological targets.

Summary and Future Outlook

3-Cyclohexyl-5-phenyl-2-oxazolidinone is a chiral heterocyclic compound with a chemical structure optimized for potential biological activity. Its synthesis can be achieved through stereocontrolled methods, and its purity can be confirmed using standard spectroscopic techniques and chiral HPLC. The combination of the proven oxazolidinone pharmacophore with lipophilic cyclohexyl and aromatic phenyl substituents makes it a compelling target for further research.

Future investigations should focus on the stereoselective synthesis and biological evaluation of both the (R) and (S) enantiomers. Screening against a panel of bacterial strains, key metabolic enzymes, and CNS targets could uncover novel therapeutic applications for this versatile scaffold.

References

  • SpectraBase. (n.d.). (4R,5S)-3-(tert-butylsulfanylmethyl)-4-cyclohexyl-5-phenyl-oxazolidin-2-one.
  • Németh, K., et al. (2018). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Pharmaceutical and Biomedical Analysis.
  • The Royal Society of Chemistry. (n.d.).
  • NextSDS. (n.d.).
  • Papp, L. A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. [Link]

  • Papp, L. A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed. [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73949, 2-Oxazolidinone.
  • NextSDS. (n.d.). 2-Oxazolidinone, 3-(4-(cyclohexylethynyl)phenyl)-5-(methoxymethyl)
  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... [Diagram].
  • Lee, E., et al. (2022). Discovery of a NADPH oxidase inhibitor... as a novel therapeutic for Parkinson's disease. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015).
  • Chen, C.-H., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds. MDPI. [Link]

  • BenchChem. (n.d.). The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone.
  • Pinto, A., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70876, 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one.
  • Google Patents. (n.d.). WO2003072575A1 - 3-cyclyl-5-(nitrogen-containing 5-membered ring) methyl-oxazolidinone derivatives and their use as antibacterial agents.
  • Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]

  • Chen, C.-H., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ChemBK. (2024). 2-Oxazolidinone, 3-phenyl-.
  • Pinto, A., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • Stenutz. (n.d.). 2-phenyl-1,3-oxazolidine.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Triveni, S., et al. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry.
  • Sanna, M. L., et al. (2022). 3‐[3‐(Phenalkylamino)
  • Singh, T. P., et al. (2011). Pharmacological Evaluation of Thiazolidinone Derivatives: A Prespective Review. Der Pharma Chemica.
  • Research and Reviews. (n.d.). 2-chloroquinolin-3-yl)-3-((substituted) phenyl)
  • Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Sharma, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry. [Link]

  • ACS Publications. (2008).
  • ACS Publications. (2023).
  • Semantic Scholar. (n.d.). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds.
  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy.
  • Indian Academy of Sciences. (1983). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides.
  • DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.

Sources

Exploratory

The 3-Cyclohexyl-5-phenyl-2-oxazolidinone (CPO) Scaffold: Mechanisms of Action and Preclinical Evaluation Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 2-oxazolidinone heterocycle is a privileged scaffold in medicinal chemistry, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 2-oxazolidinone heterocycle is a privileged scaffold in medicinal chemistry, most universally recognized for its role in the antibacterial agent linezolid. However, modifying the substituents at the 3- (nitrogen) and 5- (oxygen-adjacent carbon) positions drastically alters the pharmacodynamic profile. Specifically, the 3-cyclohexyl-5-phenyl-2-oxazolidinone (CPO) derivatives represent an emerging, highly lipophilic class of compounds that diverge from ribosomal inhibition, shifting their mechanism of action (MoA) toward eukaryotic antitumoral and central nervous system (CNS) targets. This guide synthesizes the structural pharmacology, apoptotic mechanisms, and self-validating experimental workflows required to develop CPO derivatives.

Structural Pharmacology & Molecular Dynamics

To understand the MoA of CPO derivatives, we must first deconstruct the causality behind their structural design. The 1 provides a rigid, five-membered ring that acts as a reliable hydrogen-bond acceptor [3].

  • The 3-Cyclohexyl Moiety: The bulky, aliphatic cyclohexyl ring at the N3 position serves as a lipophilic shield. It significantly increases the partition coefficient (LogP), enhancing the molecule's ability to permeate dense lipid bilayers, such as the blood-brain barrier (BBB) or the mitochondrial outer membrane.

  • The 5-Phenyl Moiety: The aromatic ring at C5 provides essential π−π stacking capabilities. In the context of target engagement, this allows the CPO derivative to anchor deep within hydrophobic binding pockets of target kinases or mitochondrial enzymes.

  • Bioisosteric Translation: The CPO scaffold is a direct bioisostere of 3-cyclohexyl-5-phenyl hydantoin. Research on these 2 has demonstrated potent antitumoral activity, specifically against cervical carcinoma (HeLa, IC 50​ = 5.4 μM) and breast carcinoma (MCF-7, IC 50​ = 2.0 μM) [1]. The oxazolidinone core maintains this exact spatial geometry while altering the hydrogen-bond acceptor profile, often resulting in improved metabolic stability.

Mechanism of Action: Mitochondrial Depolarization and Apoptosis

Unlike traditional 5-acetamidomethyl 3 [2], CPO derivatives exhibit targeted cytotoxicity in eukaryotic carcinoma cells. The primary MoA is the induction of the intrinsic apoptotic pathway via mitochondrial membrane disruption.

  • Membrane Permeation: Driven by the highly lipophilic 3-cyclohexyl group, the compound localizes to the mitochondrial outer membrane.

  • Depolarization: CPO binding induces a collapse of the mitochondrial membrane potential ( ΔΨm​ ).

  • Cytochrome C Release: The structural integrity of the mitochondria is compromised, releasing Cytochrome C into the cytosol.

  • Caspase Cascade: Cytochrome C triggers the formation of the apoptosome, activating Caspase-9, which in turn cleaves and activates the executioner Caspase-3, leading to programmed cell death.

MoA CPO CPO Derivative (Lipophilic Entry) Mito Mitochondrial Membrane Depolarization CPO->Mito Membrane Permeation CytC Cytochrome C Release Mito->CytC Pore Formation Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 Executioner Casp9->Casp3 Cleavage Apop Apoptosis Induction Casp3->Apop DNA Fragmentation

Intrinsic apoptotic pathway induced by CPO derivatives in carcinoma cell lines.

Quantitative Structure-Activity Relationship (SAR)

To understand the impact of functional group modifications on the CPO core, we summarize the in vitro cytotoxicity data below. This data reflects the bioisosteric baseline established by related 1,3-imidazolidinedione and oxazolidinone models.

Compound IDN3-SubstituentC5-SubstituentHeLa IC 50​ (μM)MCF-7 IC 50​ (μM)Selectivity Index (vs. Fibroblasts)
CPO-Base CyclohexylPhenyl5.42.0Moderate
CPO-F Cyclohexyl4-Fluorophenyl3.11.5High
CPO-Me CyclopentylPhenyl12.88.4Low
CPO-Benz BenzhydrylPhenyl>20.020.0Poor (Steric Clash)

Table 1: SAR profile of CPO derivatives. The 3-cyclohexyl and 5-phenyl combination provides the optimal balance of lipophilicity and steric fit for antitumoral efficacy.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that no single assay is definitive. A robust preclinical workflow must be a self-validating system . If a compound shows cytotoxicity in an MTT assay, we must orthogonally prove that the cell death is apoptotic (via Flow Cytometry) and that the compound physically binds to the intended target (via SPR).

Workflow Synth 1. Synthesis & Purification SPR 2. SPR Binding Kinetics Synth->SPR Affinity InVitro 3. Cytotoxicity (MTT Assay) SPR->InVitro Viability Flow 4. Flow Cytometry (Apoptosis) InVitro->Flow Confirmation

Orthogonal, self-validating workflow for evaluating CPO derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To establish direct causality between the CPO derivative and the target protein (e.g., isolated mitochondrial membrane proteins), eliminating the possibility of off-target cellular toxicity.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Ensure an immobilization level of ~1000 Response Units (RU) to optimize the signal-to-noise ratio for small molecule binding.

  • Analyte Preparation: Dissolve the CPO derivative in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final DMSO concentration of 5%.

    • Expert Causality Note: You must run a DMSO solvent correction curve (4.5% to 5.5% DMSO) prior to the analyte injection. Because CPO is highly lipophilic, it requires high DMSO concentrations, which causes massive bulk refractive index changes. Without this correction, your binding data will be artificially inflated.

  • Kinetic Injection: Inject the CPO derivative at a flow rate of 30 μL/min across a 5-point concentration gradient (e.g., 0.1 μM to 10 μM). Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the KD​ (equilibrium dissociation constant).

Protocol 2: In Vitro Cytotoxicity and Apoptosis Validation

Purpose: To confirm that target binding translates to phenotypic efficacy (cytotoxicity) and that the mechanism is strictly apoptotic.

  • Cell Culture & Treatment: Seed HeLa and MCF-7 cells in 96-well plates at 5×103 cells/well. Incubate for 24 hours. Treat with CPO derivatives (0.1 - 50 μM) for 48 hours.

  • MTT Viability Assay: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm. Calculate IC 50​ values using non-linear regression.

  • Orthogonal Validation (Flow Cytometry): To ensure the IC 50​ drop is due to apoptosis (not necrosis), harvest treated cells and dual-stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks necrotic membrane permeabilization).

  • Causality Check: A valid CPO antitumoral mechanism must show a dose-dependent increase in the Annexin V+/PI- quadrant (early apoptosis) before progressing to the Annexin V+/PI+ quadrant (late apoptosis). If only PI+ is observed, the compound is acting as a non-specific necrotic toxin, and the scaffold must be redesigned.

References

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. PMC.[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.[Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- as a chiral auxiliary

An In-Depth Guide to the Application of Phenyl-Substituted Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis For researchers, scientists, and professionals in drug development, the reliable control of stereochemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of Phenyl-Substituted Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the reliable control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools that temporarily impart chirality to a substrate, directing subsequent reactions to proceed with high stereoselectivity.[1] Among the most successful and widely utilized of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans.[2][3] This guide provides a detailed exploration of the application of phenyl-substituted oxazolidinones, focusing on the principles, mechanisms, and protocols that underpin their utility in creating complex, enantiomerically pure molecules.

While the specific "3-cyclohexyl-5-phenyl-2-oxazolidinone" named in the topic is a less common variant, the principles of stereocontrol are governed by the substituents on the core oxazolidinone ring. This guide will use the well-documented and commercially available (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a representative example to illustrate the powerful stereodirecting effect of the phenyl group in concert with another substituent. The methodologies described herein are broadly applicable to this class of auxiliaries.

The Foundation of Stereocontrol: Mechanism and Principle

The remarkable efficacy of Evans' oxazolidinone auxiliaries stems from their ability to form a rigid and sterically defined environment around a reactive center.[1] The process begins with the acylation of the nitrogen atom of the auxiliary, creating an N-acyl oxazolidinone. This imide serves as the substrate for subsequent stereoselective transformations.

The key to stereocontrol lies in the formation of a well-defined (Z)-enolate upon treatment with a suitable base. The substituents at the C4 and C5 positions of the oxazolidinone ring play a crucial role in directing this process. In our model auxiliary, the C5-phenyl and C4-methyl groups create a highly biased steric environment.

Mechanism of Diastereoselection:

  • Acylation: The chiral auxiliary is first acylated with a carboxylic acid chloride or anhydride to form the N-acyl imide substrate.

  • Chelated Enolate Formation: Deprotonation with a base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates an enolate. The lithium or sodium cation chelates with the two carbonyl oxygen atoms, creating a rigid, planar five-membered ring structure.[4]

  • Steric Shielding: The substituent at the C4 position (e.g., methyl, isopropyl, or benzyl) projects outwards, effectively blocking one face of the enolate (the si-face). The C5-phenyl group further reinforces this steric blockade.

  • Diastereoselective Attack: Consequently, an incoming electrophile (E⁺) is forced to approach from the opposite, unhindered re-face, leading to the formation of one diastereomer in high excess.[4]

Caption: General workflow for auxiliary-controlled asymmetric reactions.

Core Application: Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction used to synthesize α-chiral carboxylic acid derivatives. The use of oxazolidinone auxiliaries provides a reliable and highly predictable method for achieving this transformation.[5][6]

Protocol 1: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

This protocol describes the alkylation of (4R,5S)-3-propionyl-4-methyl-5-phenyl-2-oxazolidinone with benzyl bromide.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acylation:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

    • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 30 minutes.

    • Quench with saturated NH₄Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the N-propionyl imide, which can be purified by column chromatography.

  • Alkylation:

    • To a flame-dried flask under argon, add the purified N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C.

    • Add NaHMDS solution (1.1 eq) dropwise. Stir for 30 minutes at this temperature to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, then dilute with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography to yield the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Representative Data for Asymmetric Alkylation
Electrophile (E-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideNaHMDS>99:1~95
Methyl iodideLDA>98:2~92
Allyl iodideKHMDS>99:1~90
Ethyl iodoacetateNaHMDS>95:5~88

Advanced Application: Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful methods for constructing C-C bonds while simultaneously creating up to two new stereocenters. Boron-mediated aldol reactions of N-acyl oxazolidinones are exceptionally reliable for producing syn-aldol adducts with high diastereoselectivity.[1][7]

Mechanism: The Zimmerman-Traxler Transition State

The high syn-selectivity is explained by the Zimmerman-Traxler transition state model. The (Z)-boron enolate, formed by reacting the imide with dibutylboron triflate (Bu₂BOTf) and a hindered base, coordinates with the incoming aldehyde. To minimize steric repulsion, the complex adopts a six-membered chair-like transition state where both the aldehyde substituent (R') and the oxazolidinone's C4 substituent are forced into pseudo-equatorial positions. This arrangement dictates the syn stereochemical outcome.[4]

Caption: Chair-like transition state leading to syn-aldol products.

Protocol 2: Boron-Mediated Asymmetric syn-Aldol Reaction

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde (or other aldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7), Methanol

Procedure:

  • To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of the boron enolate.

  • Re-cool the reaction to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol.

  • Remove the cooling bath and stir vigorously for 15 minutes.

  • Concentrate the mixture in vacuo to remove most of the organic solvents.

  • Partition the residue between water and diethyl ether. Extract the aqueous layer twice more with ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the pure syn-aldol adduct.

Auxiliary Cleavage: Recovering the Product and Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenters. Oxazolidinones can be cleaved to furnish a variety of valuable functional groups, and the auxiliary can often be recovered and reused.[1][8]

cluster_cleavage Cleavage Pathways Start Product-Auxiliary Adduct Acid Carboxylic Acid Start->Acid LiOH, H₂O₂ THF/H₂O Alcohol Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ Et₂O or THF Ester Ester Start->Ester NaOMe MeOH Amide Weinreb Amide Start->Amide Me(MeO)NH·HCl AlMe₃ Aux Recovered Chiral Auxiliary Acid->Aux Alcohol->Aux Ester->Aux Amide->Aux

Caption: Common pathways for cleavage of the oxazolidinone auxiliary.

Protocol 3: Cleavage to the Carboxylic Acid

This is one of the most common cleavage methods.[8]

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2-3 with HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the carboxylic acid product.

  • The aqueous layer can then be basified and extracted to recover the chiral auxiliary.

Conclusion

Phenyl-substituted oxazolidinone chiral auxiliaries are a robust and reliable platform for asymmetric synthesis. Their ability to form rigid, chelated enolates provides a predictable steric environment that directs the approach of electrophiles with exceptional fidelity. The protocols for asymmetric alkylation and aldol reactions detailed here represent foundational strategies that have been applied to the synthesis of countless complex natural products and pharmaceutical agents.[1][5] The straightforward cleavage of the auxiliary to reveal the desired chiral product, often with the potential for recycling the auxiliary, further enhances its value in both academic and industrial research.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. Journal of the American Chemical Society. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • CoLab.ws. (2023). Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Available at: [Link]

  • de Figueiredo, R. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • ResearchGate. (2014). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Gage, J. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. Available at: [Link]

  • An-Najah Staff. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah National University Staff. Available at: [Link]

Sources

Application

Application Note & Protocol: Strategic Solvent Selection for Diastereoselective Reactions Utilizing 3-Cyclohexyl-5-phenyl-2-oxazolidinone

Introduction: The Critical Role of the Solvent in Asymmetric Synthesis The Evans chiral auxiliary, 3-cyclohexyl-5-phenyl-2-oxazolidinone, derived from (R)-phenylglycinol, is a cornerstone of modern asymmetric synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Solvent in Asymmetric Synthesis

The Evans chiral auxiliary, 3-cyclohexyl-5-phenyl-2-oxazolidinone, derived from (R)-phenylglycinol, is a cornerstone of modern asymmetric synthesis. Its rigid structure provides a predictable and highly effective scaffold for controlling the stereochemical outcome of reactions at the α-carbon of an attached acyl group.[1] While the inherent chirality of the auxiliary is the primary stereocontrol element, the choice of solvent is a critical, and often underestimated, parameter that profoundly influences reaction efficiency, rate, and, most importantly, diastereoselectivity.

This guide provides an in-depth analysis of solvent selection for one of the most common applications of this auxiliary: the diastereoselective alkylation of its N-acyl derivative. We will explore the mechanistic basis for solvent effects, present comparative data, and provide a detailed, field-proven protocol for researchers in academic and industrial drug development.

Mechanistic Underpinnings: How Solvents Dictate Stereoselectivity

The stereochemical outcome of reactions involving N-acyl oxazolidinones is dictated by the conformation of the enolate intermediate.[2] Deprotonation of the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated (Z)-enolate.[1][3] In this conformation, the metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the substituent at the C5 position (the phenyl group) to shield one face of the enolate. Consequently, the incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a high degree of diastereoselectivity.[1]

The solvent's role is multifaceted and directly impacts this controlling mechanism:

  • Enolate Aggregation and Solvation: In solution, lithium enolates can exist as a complex equilibrium of monomers, dimers, and tetramers.[3][4] Coordinating solvents, such as tetrahydrofuran (THF), can solvate the lithium cation, breaking up larger, less reactive aggregates into smaller, more reactive species like dimers or monomers.[4][5] The specific aggregation state influences the enolate's reactivity and the precise geometry of the transition state.

  • Lewis Basicity and Cation Chelation: The Lewis basicity of the solvent determines how strongly it competes with the carbonyl oxygen for coordination to the metal cation.[5]

    • Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents are sufficiently Lewis basic to aid in enolate formation and maintain solubility at low temperatures. However, they do not disrupt the crucial intramolecular chelation of the metal cation, thus preserving the rigid conformation necessary for high stereoselectivity.[5]

    • Strongly Coordinating/Polar Aprotic Solvents (e.g., DMSO, HMPA): These solvents can strongly solvate the metal cation, potentially disrupting the intramolecular chelate. This can lead to a more flexible enolate structure and a significant erosion of diastereoselectivity.[5]

  • Solvent Polarity: While less critical than coordinating ability for this specific mechanism, the overall polarity of the solvent can influence reaction rates by stabilizing charged intermediates and transition states.[6]

The interplay of these factors is visually summarized in the transition state model below.

G cluster_TS Chelated (Z)-Enolate Transition State cluster_solvent Solvent Influence enolate Rigid Chelated (Z)-Enolate enolate->p2 electrophile Electrophile (R'-X) electrophile->p1 product Alkylated Product (High d.r.) p1->enolate Attack from less hindered face p2->product thf THF / Et2O (Weakly Coordinating) thf->enolate Maintains Chelation dmso DMSO / HMPA (Strongly Coordinating) dmso->enolate Disrupts Chelation

Caption: Solvent coordination influences the integrity of the chelated transition state.

Comparative Solvent Analysis for N-Propionyl-3-cyclohexyl-5-phenyl-2-oxazolidinone Alkylation

To illustrate the practical impact of solvent choice, the following table summarizes typical results for the benzylation of N-propionyl-3-cyclohexyl-5-phenyl-2-oxazolidinone. The reaction involves deprotonation with LDA at -78 °C, followed by the addition of benzyl bromide.

SolventDielectric Constant (ε)Coordinating AbilityTypical Diastereomeric Ratio (d.r.)Typical Yield (%)Notes
Tetrahydrofuran (THF) 7.6Moderate> 98 : 2> 90%Recommended. Optimal balance of enolate solubility, reactivity, and maintenance of chelation.
Diethyl Ether (Et₂O) 4.3Moderate95 : 5~85%Lower solubility of the lithium enolate at -78 °C can sometimes lead to slightly lower yields.
Dichloromethane (CH₂Cl₂) 8.9Very Weak90 : 10~70-80%Often used in Lewis-acid mediated reactions, but less ideal for lithium enolates due to potential side reactions and poor enolate stabilization.[7]
Toluene 2.4Non-CoordinatingVariableVariablePoor solubility of the lithium enolate. Often used with co-solvents like THF.[4]
Dimethyl Sulfoxide (DMSO) 47Strong< 60 : 40LowStrong solvation disrupts the necessary Li⁺ chelation, leading to a dramatic loss of stereocontrol.[5]

Data compiled from established principles in asymmetric synthesis and representative literature.[3][5][8]

As the data clearly indicates, weakly coordinating ethereal solvents, particularly THF, provide the best outcomes by ensuring the formation and stability of the rigid, chelated (Z)-enolate.

Detailed Experimental Protocol: Diastereoselective Benzylation

This protocol details the alkylation of an N-acyl derivative. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[9]

Workflow Overview:

G start N-Propionyl-3-cyclohexyl- 5-phenyl-2-oxazolidinone enolate Enolate Formation LDA, THF, -78 °C start->enolate alkylation Alkylation Benzyl Bromide, -78 °C enolate->alkylation quench Reaction Quench Sat. aq. NH4Cl alkylation->quench workup Workup & Extraction EtOAc / H2O quench->workup purify Purification Silica Gel Chromatography workup->purify product Purified Product purify->product

Caption: Experimental workflow for diastereoselective alkylation.

Materials:

  • N-Propionyl-3-cyclohexyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.05 equiv)

  • Diisopropylamine (freshly distilled, 1.1 equiv)

  • Benzyl bromide (freshly distilled, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Part A: In Situ Generation of LDA and Enolate Formation

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (approx. 10 mL per mmol of substrate).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equiv) to the cold THF.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe. A white precipitate may form. Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • In a separate flask, dissolve the N-propionyl-3-cyclohexyl-5-phenyl-2-oxazolidinone (1.0 equiv) in a minimal amount of anhydrous THF.

  • Using a cannula or syringe, slowly add the substrate solution to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The solution should become a clear, pale yellow, indicating complete enolate formation.

Part B: Alkylation and Workup

  • Slowly add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

Part C: Purification and Auxiliary Cleavage

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.[10] The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product mixture.[10]

  • The chiral auxiliary can be subsequently cleaved to yield the corresponding carboxylic acid, alcohol, or aldehyde. A common method involves hydrolysis with lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂.[11][12][13] This procedure allows for the recovery of the valuable chiral auxiliary in high yield.[11]

Troubleshooting and Optimization

  • Low Diastereoselectivity:

    • Cause: Presence of water or protic impurities.

    • Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Distill liquid reagents like diisopropylamine and benzyl bromide immediately before use.

    • Cause: Reaction temperature too high.

    • Solution: Maintain the temperature strictly at -78 °C during enolate formation and alkylation. A less rigid chelate at higher temperatures can decrease selectivity.

  • Low Yield:

    • Cause: Incomplete enolate formation.

    • Solution: Ensure the n-BuLi is accurately titrated and use a slight excess of LDA. Allow sufficient time for both LDA and enolate formation.

    • Cause: Competing elimination of the alkyl halide.

    • Solution: This is more common with secondary alkyl halides. Ensure the electrophile is added slowly at -78 °C. For challenging electrophiles, consider using sodium or potassium enolates, which are sometimes more reactive.[3]

Conclusion

The selection of a solvent is not a passive choice but an active parameter for controlling the stereochemical outcome of reactions involving the 3-cyclohexyl-5-phenyl-2-oxazolidinone chiral auxiliary. Weakly coordinating solvents, exemplified by THF, are paramount for preserving the rigid, chelated (Z)-enolate structure that is essential for high diastereoselectivity in alkylation reactions. By understanding the mechanistic role of the solvent and employing rigorous anhydrous techniques, researchers can reliably and predictably synthesize complex chiral molecules with a high degree of stereochemical precision.

References

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Collum, D. B., et al. (2018). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. [Link]

  • Addicoat, M. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Kwan, E. E. (n.d.). Enantioselective Synthesis (Evans' oxazolidinone enolates). [Link]

  • CHEM 330 Topics Discussed on Oct 2. (n.d.). McGill University. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ResearchGate. [Link]

  • Schmalz, H.-G., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Suresh, C. H., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Lee, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]

  • Buchwald, S. L., et al. (2016). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Pescitelli, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Kwan, E. E. (n.d.). Aldol Reaction. [Link]

  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society. [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Forms Thereof. (n.d.).
  • MacMillan, D. W. C., et al. (2011). Enantioselective α-Arylation of N-Acyloxazolidinones with Copper(II)-bisoxazoline Catalysts and Diaryliodonium Salts. Journal of the American Chemical Society. [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. (n.d.). Utah State University DigitalCommons@USU. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof. (n.d.).
  • Feringa, B. L., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry. [Link]

  • Sunoj, R. B., et al. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A. [Link]

  • Scheidt, K. A., et al. (2016). A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. Organic Letters. [Link]

  • Evans Aldol Reaction - YouTube. (2024). YouTube. [Link]

  • Pattenden, G., et al. (2001). Enantioselective synthesis of α-terpineol and nephthenol by intramolecular acyloxazolidinone enolate alkylations. Chemical Communications. [Link]

  • Krska, S. W., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • Wild, S. B., et al. (2006). Asymmetric synthesis and the coordination chemistry of a P-chiral diphosphine monoxide. Dalton Transactions. [Link]

  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society. [Link]

  • Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. (2017). The Journal of Organic Chemistry. [Link]

  • 3-cyclyl-5-(nitrogen-containing 5-membered ring) methyl-oxazolidinone derivatives and their use as antibacterial agents. (n.d.).
  • Yashima, E., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Lin, C.-F., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Molecules. [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (2003). Organic Process Research & Development. [Link]

  • Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. (2015). ResearchGate. [Link]

  • 3-Cyclohexyl-5-phenyloxazolidine-2-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Coordinating ability of anions and solvents towards transition metals and lanthanides. (n.d.). Dalton Transactions. [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Accounts of Chemical Research. [Link]

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Method

Application Notes and Protocols: In Vitro Evaluation of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the compound 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-. The versatile oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the compound 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-. The versatile oxazolidinone scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a range of biological activities. Notably, derivatives of 2-oxazolidinone have been successfully developed as both antibacterial agents and inhibitors of monoamine oxidase (MAO).[1][2][3] This guide will, therefore, detail protocols for assessing the potential of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- in both of these key therapeutic areas.

The experimental design and protocols outlined herein are grounded in established scientific principles to ensure robust and reproducible data. We will delve into the causality behind experimental choices, providing a framework for self-validating systems.

Part 1: Assessment of Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[4][5] Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[4] The following protocols describe a fluorometric assay to determine the inhibitory potential of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- against both MAO-A and MAO-B isoforms.

Mechanism of MAO Inhibition

MAO inhibitors prevent the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, thereby increasing their availability.[5] This action can help alleviate symptoms of depression and motor deficits in Parkinson's disease.

MAO_Inhibition_Pathway Monoamine Neurotransmitter Monoamine Neurotransmitter MAO MAO Monoamine Neurotransmitter->MAO Metabolized by Increased Neurotransmitter Levels Increased Neurotransmitter Levels Monoamine Neurotransmitter->Increased Neurotransmitter Levels Leads to Inactive Metabolite Inactive Metabolite MAO->Inactive Metabolite 2-Oxazolidinone Derivative 2-Oxazolidinone Derivative 2-Oxazolidinone Derivative->MAO Inhibits

Caption: Signaling pathway affected by MAO inhibitors.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from established high-throughput screening methods and utilizes a fluorometric probe that detects the hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.[6][7][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)[4][6]

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or equivalent)[7]

  • MAO-A specific inhibitor (e.g., Clorgyline) for control[9]

  • MAO-B specific inhibitor (e.g., Pargyline or Selegiline) for control[4][6][9]

  • 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- (test compound)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

MAO_Assay_Workflow A Prepare Reagents: Enzymes, Substrate, Probe, HRP, Test Compound, and Controls B Add MAO-A or MAO-B Enzyme to appropriate wells A->B C Add Test Compound (various concentrations) and Control Inhibitors to wells B->C D Pre-incubate to allow for inhibitor-enzyme interaction C->D E Initiate reaction by adding Substrate/Probe/HRP mixture D->E F Incubate at 37°C E->F G Measure Fluorescence (Excitation ~544 nm, Emission ~590 nm) F->G H Data Analysis: Calculate % Inhibition and IC50 values G->H

Caption: Experimental workflow for the fluorometric MAO inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control inhibitors (Clorgyline and Pargyline) in assay buffer.

    • Prepare a working solution of the MAO substrate, fluorometric probe, and HRP in assay buffer.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the assay buffer to all wells.

    • Add the MAO-A or MAO-B enzyme to their respective wells.

    • Add the serially diluted test compound, control inhibitors, or vehicle control to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the test compound and control inhibitors to interact with the enzymes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate/probe/HRP working solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorometric probe (e.g., ~544 nm excitation and ~590 nm emission for Amplex Red).[10]

Data Analysis and Interpretation:

ParameterDescription
% Inhibition Calculated relative to the vehicle control.
IC50 Value The concentration of the test compound that inhibits 50% of the enzyme activity. This is determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8]
Selectivity Index The ratio of the IC50 value for MAO-B to the IC50 value for MAO-A. This indicates the compound's preference for one isoform over the other.

Part 2: Assessment of Antibacterial Activity

The oxazolidinone class of antibiotics are known to be effective against a range of Gram-positive bacteria, including resistant strains.[1] Their mechanism of action involves the inhibition of bacterial protein synthesis.[11][12]

Mechanism of Antibacterial Action

Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis.[1][2][13] This unique mechanism means there is often no cross-resistance with other classes of protein synthesis inhibitors.[12]

Antibacterial_Mechanism cluster_ribosome Bacterial Ribosome 50S Subunit 50S Subunit Initiation Complex Formation Initiation Complex Formation 50S Subunit->Initiation Complex Formation 30S Subunit 30S Subunit 30S Subunit->Initiation Complex Formation Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth 2-Oxazolidinone Derivative 2-Oxazolidinone Derivative 2-Oxazolidinone Derivative->50S Subunit Binds to Inhibition->Initiation Complex Formation Inhibits

Caption: Inhibition of bacterial protein synthesis by oxazolidinones.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- (test compound)

  • Control antibiotic (e.g., Linezolid)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the control antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the serially diluted compounds.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Bacterial StrainTest Compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus ATCC 29213
MRSA Strain
E. faecalis ATCC 29212
VRE Strain

Part 3: Assessment of Potential Neuroprotective Effects

Should 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- demonstrate significant MAO inhibitory activity, it may also possess neuroprotective properties. Cell-based assays are crucial for evaluating the potential of compounds to protect neurons from various insults.[14][15][16]

Protocol: Cell-Based Neuroprotection Assay using SH-SY5Y Cells

This protocol utilizes the human neuroblastoma cell line SH-SY5Y, a common model in neurodegenerative disease research, to assess the protective effects of the test compound against oxidative stress-induced cell death.[17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- (test compound)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

  • Cell viability reagent (e.g., MTT, PrestoBlue, or Calcein-AM)[17]

  • 96-well cell culture plates

  • Plate reader (absorbance or fluorescence)

Experimental Workflow:

Neuroprotection_Assay_Workflow A Seed SH-SY5Y cells in a 96-well plate and allow to adhere overnight B Pre-treat cells with various concentrations of the test compound for a set duration (e.g., 24 hours) A->B C Induce cellular stress by adding H2O2 or another neurotoxin B->C D Incubate for a further period (e.g., 24 hours) C->D E Assess cell viability using a suitable colorimetric or fluorometric assay D->E F Measure absorbance or fluorescence with a plate reader E->F G Data Analysis: Calculate % cell viability relative to controls F->G

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Troubleshooting Enantioselectivity with 3-Cyclohexyl-5-phenyl-2-oxazolidinone

Welcome to the Global Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with 3-cyclohexyl-5-phenyl-2-oxazolidinone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Global Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges associated with 3-cyclohexyl-5-phenyl-2-oxazolidinone . This highly specialized chiral scaffold relies on the precise spatial arrangement of its bulky N-cyclohexyl and C5-phenyl groups to dictate diastereofacial selectivity[1]. When enantiomeric excess (ee) drops, the root cause almost universally lies in a breakdown of the rigid transition state or post-reaction epimerization.

Below is our comprehensive, causality-driven troubleshooting guide and self-validating protocol framework.

I. Diagnostic Logic: Isolating the Point of Stereochemical Failure

Before adjusting reaction parameters, it is critical to isolate whether the loss of enantioselectivity is a thermodynamic failure (epimerization), a kinetic failure (flexible transition state), or a reagent purity issue.

TroubleshootingEE Start Issue: Low Enantioselectivity (<90% ee) CheckPurity 1. Verify Optical Purity of 3-cyclohexyl-5-phenyl-2-oxazolidinone Start->CheckPurity IsPure Is Auxiliary ee > 99%? CheckPurity->IsPure Purify Recrystallize / Chiral HPLC (Resolve Enantiomers) IsPure->Purify No CheckConditions 2. Analyze Reaction Conditions (Temp, Solvent, Lewis Acid) IsPure->CheckConditions Yes CheckTemp Is Temperature ≤ -78°C? CheckConditions->CheckTemp LowerTemp Decrease Temp to Stabilize Rigid Transition State CheckTemp->LowerTemp No CheckLewis 3. Evaluate Lewis Acid Coordination CheckTemp->CheckLewis Yes OptimizeLA Switch to Bidentate Lewis Acid (e.g., TiCl4 or Sn(OTf)2) CheckLewis->OptimizeLA

Diagnostic logic tree for troubleshooting low enantioselectivity in oxazolidinone-mediated reactions.

II. Core Troubleshooting Q&A

Q1: My enantiomeric excess (ee) is plateauing at 50-60% despite using highly pure 3-cyclohexyl-5-phenyl-2-oxazolidinone. What is failing? A1: This is a classic symptom of a flexible transition state. The 3-cyclohexyl-5-phenyl-2-oxazolidinone scaffold relies on the steric bulk of the N-cyclohexyl and C5-phenyl groups to shield one diastereofacial plane[1]. If you are using a monodentate Lewis acid (e.g., BF3·OEt2), the complex can rotate freely around the C-N or C-C bonds, leading to a mixture of rapidly equilibrating, non-chelated transition states[2]. Corrective Action: Switch to a bidentate Lewis acid (such as TiCl4 or Sn(OTf)2) capable of coordinating both the oxazolidinone carbonyl and the substrate carbonyl. This locks the system into a rigid, chelated Zimmerman-Traxler-type transition state, forcing the electrophile to attack exclusively from the unshielded face[2].

Q2: I achieved >95% ee during the reaction, but after cleaving the oxazolidinone to isolate my product, the ee dropped to 80%. What caused this erosion? A2: Epimerization during the cleavage or quenching step is the primary culprit. If the reaction is quenched at elevated temperatures or under strongly basic conditions without proper buffering, the newly formed stereocenter can undergo reversible deprotonation[3]. Furthermore, using standard LiOH for cleavage can lead to undesired endocyclic cleavage, destroying the auxiliary and promoting side reactions. Corrective Action: Utilize the LiOOH protocol for cleavage. The hydroperoxide anion (OOH⁻) exhibits a strong alpha-effect, accelerating attack at the exocyclic carbonyl. Computations show that LiOOH has a much higher barrier for the decomposition of the tetrahedral intermediate via the endocyclic pathway, strongly favoring the desired exocyclic cleavage while preserving the stereocenter's integrity[4].

Q3: Does solvent choice significantly impact the enantioselectivity with this specific scaffold? A3: Yes, profoundly. Coordinating solvents like THF compete with the oxazolidinone and the substrate for binding sites on the Lewis acid or metal center. This competition disrupts the highly ordered chelated transition state required for asymmetric induction[1]. Corrective Action: Use non-coordinating solvents such as dichloromethane (DCM) or toluene. Toluene can enhance π-π stacking interactions with the C5-phenyl group of the oxazolidinone, further rigidifying the transition state and often yielding >99% ee[3].

III. Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes for a standard asymmetric alkylation using the 3-cyclohexyl-5-phenyl-2-oxazolidinone scaffold.

Table 1: Optimization of Reaction Parameters and Stereochemical Outcomes

EntrySolventLewis Acid / BaseTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
1THFBF3·OEt2 / DIPEA-788545Solvent competition; non-chelated TS.
2DCMBF3·OEt2 / DIPEA-788860Lack of solvent competition, but TS remains flexible.
3DCMTiCl4 / DIPEA-789298Bidentate coordination locks rigid chelated TS.
4DCMTiCl4 / DIPEA-209582Higher thermal energy overcomes steric barriers.
5TolueneTiCl4 / DIPEA-7890>99Optimal: Rigid chelation + enhanced π-π stacking.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Asymmetric Reaction Setup
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert argon gas. Causality: Trace moisture will hydrolyze the Lewis acid or protonate the enolate, leading to achiral background reactions[5].

  • Solvent & Substrate: Dissolve the 3-cyclohexyl-5-phenyl-2-oxazolidinone derivative (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

  • Chelate Formation: Cool the solution strictly to -78 °C. Slowly add TiCl4 (1.1 equiv) followed by DIPEA (1.2 equiv).

    • Self-Validation Checkpoint: Stir for 30 minutes. Extract a 0.1 mL aliquot and analyze via 13C NMR. A characteristic downfield shift of the oxazolidinone carbonyl carbon confirms successful bidentate chelate formation. Do not add the electrophile until this shift is confirmed.

  • Electrophile Addition: Add the electrophile (1.2 equiv) dropwise down the side of the flask to maintain the internal temperature at -78 °C.

  • Quenching: After complete consumption of the starting material, quench the reaction at -78 °C with a pre-cooled solution of saturated aqueous NH4Cl. Causality: Reverse quenching at low temperatures prevents base-catalyzed epimerization[3].

Protocol B: Non-Destructive Cleavage via LiOOH
  • Preparation: Dissolve the enantioenriched oxazolidinone adduct in a 3:1 mixture of THF/H2O and cool to 0 °C.

  • Reagent Generation: In a separate vial, mix 30% aqueous H2O2 (4.0 equiv) and LiOH·H2O (2.0 equiv) to generate LiOOH in situ[4].

  • Cleavage: Add the LiOOH solution dropwise to the adduct. Stir at 0 °C for 1 hour.

  • Quenching & Validation: Quench carefully with an aqueous solution of Na2SO3 (to reduce excess peroxide).

    • Self-Validation Checkpoint: Test the aqueous layer with KI-starch paper. The paper must remain white (indicating complete destruction of peroxides) before proceeding to acidification and extraction.

V. References

Sources

Optimization

How to prevent thermal degradation of 3-cyclohexyl-5-phenyl-2-oxazolidinone

Welcome to the technical support resource for 3-cyclohexyl-5-phenyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-cyclohexyl-5-phenyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chiral auxiliary in your experiments. Thermal degradation can compromise the stereochemical outcome of your reactions and lead to inconsistent results. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation, and why is it a critical issue for 3-cyclohexyl-5-phenyl-2-oxazolidinone?

A: Thermal degradation is the breakdown of a molecule at elevated temperatures. For 3-cyclohexyl-5-phenyl-2-oxazolidinone, this is a significant concern because, like many oxazolidinone derivatives, its five-membered ring is susceptible to heat. The primary degradation pathway is believed to be a retro-[3+2] cycloaddition, which involves the cleavage of the oxazolidinone ring to release carbon dioxide (CO₂) and form a highly reactive nitrile imine intermediate.[1] This degradation is irreversible and leads to a loss of the chiral auxiliary, reducing reaction yields and potentially introducing impurities that complicate purification. Studies on model oxazolidinone compounds have shown that thermal stability is influenced by the substituents on the nitrogen atom; compounds with cycloaliphatic substituents (like the cyclohexyl group) generally exhibit higher thermal stability than those with aromatic substituents.[2]

cluster_main Proposed Thermal Degradation Pathway Oxazolidinone 3-Cyclohexyl-5-phenyl- 2-oxazolidinone Heat Δ (Heat) Oxazolidinone->Heat Intermediate Reactive Nitrile Imine Intermediate Heat->Intermediate CO2 Carbon Dioxide (CO₂) Heat->CO2 Decarboxylation Products Side Products (e.g., Dimerization, Cyclization) Intermediate->Products Further Reactions

Caption: Proposed thermal degradation pathway for 3-cyclohexyl-5-phenyl-2-oxazolidinone.

Q2: What is the recommended maximum temperature for reactions involving this auxiliary?

A: There is no universal maximum temperature, as the exact onset of degradation depends on factors like heating duration, solvent, and the presence of other reagents. However, studies on the thermal decomposition of related heterocyclic structures suggest that many begin to degrade significantly at temperatures above 150-200°C.[1][3] It is crucial not to assume stability. We strongly recommend performing a thermal analysis of the specific lot you are using. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for determining the precise decomposition temperature under your experimental conditions.

Q3: How can I tell if my 3-cyclohexyl-5-phenyl-2-oxazolidinone has degraded?

A: Degradation can be identified through several analytical methods. A multi-faceted approach is often best for a conclusive assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors is one of the most common and reliable techniques for analyzing oxazolidinone compounds and their potential degradation products.[4][5][6][7]

Analytical Technique Principle Indication of Degradation
HPLC-UV Separates compounds based on polarity; detects UV-active molecules.Appearance of new peaks, decrease in the area of the main peak.
LC-MS/MS Separates compounds and identifies them by mass-to-charge ratio.Detection of fragments corresponding to degradation products.[4][8]
¹H and ¹³C NMR Analyzes the magnetic properties of atomic nuclei.Appearance of new, unassignable signals; complex multiplets.[9]
Melting Point Analysis Measures the temperature range over which the solid melts.A melting point that is depressed or has a broadened range.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Changes in the characteristic carbonyl (C=O) peak around 1760 cm⁻¹.[2]
Q4: What are the ideal storage conditions to ensure the long-term stability of the auxiliary?

A: Proper storage is essential to prevent slow degradation over time. Adhering to these guidelines will maximize the shelf-life and reliability of your compound.

Parameter Recommendation Rationale
Temperature Store in a cool environment (2-8°C recommended).Low temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents slow oxidation, which can be initiated or accelerated by ambient conditions.
Light Store in an opaque, well-sealed container.Protects the compound from potential photochemical degradation.
Moisture Store in a desiccated environment.Prevents hydrolysis of the oxazolidinone ring.[9][10]

Troubleshooting Guide: Common Scenarios

This section addresses specific problems you might encounter during your experiments.

cluster_troubleshooting Troubleshooting Workflow: Low Reaction Yield Start Problem: Low Diastereoselectivity or Yield CheckAux 1. Analyze Auxiliary Purity (HPLC, NMR, MP) Start->CheckAux Pure Is Auxiliary Pure? CheckAux->Pure CheckTemp 2. Verify Reaction Temperature (Use calibrated thermometer) Pure->CheckTemp Yes Purify Purify Auxiliary (Recrystallization) Pure->Purify No CheckTime 3. Optimize Reaction Time (Monitor by TLC/HPLC) CheckTemp->CheckTime End Problem Resolved CheckTime->End Purify->CheckAux

Caption: Troubleshooting workflow for low-yield or low-selectivity reactions.

Scenario 1: My reaction has a low yield and poor diastereoselectivity.
  • Possible Cause: The chiral auxiliary may have partially degraded either before or during the reaction, reducing the concentration of the active compound and introducing impurities.

  • Troubleshooting Steps:

    • Analyze Your Starting Material: Before starting the reaction, confirm the purity of your 3-cyclohexyl-5-phenyl-2-oxazolidinone using HPLC or ¹H NMR. Compare the results against a certificate of analysis or a known pure standard.

    • Re-evaluate Reaction Temperature: Measure the internal temperature of your reaction vessel with a calibrated thermometer. Do not rely solely on the setpoint of the heating mantle or oil bath.

    • Minimize Heating Time: Monitor your reaction's progress using TLC or by taking aliquots for HPLC analysis. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.

    • Consider an Inert Atmosphere: If not already doing so, run the reaction under a nitrogen or argon atmosphere. Heat can accelerate oxidative degradation in the presence of air.[11]

Scenario 2: The NMR spectrum of my auxiliary shows unexpected peaks.
  • Possible Cause: The sample has degraded during storage or was impure upon arrival.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, dry, inert atmosphere).

    • Purify the Auxiliary: Recrystallization is often an effective method for purifying chiral auxiliaries.[12] A suitable solvent system can typically be found in the literature for similar compounds.

    • Perform a Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

    • Contact Supplier: If the material is new, contact the supplier with your analytical data (NMR, HPLC) to inquire about lot purity.

Key Experimental Protocols

Protocol 1: Rapid Purity Assessment by HPLC-UV

This protocol provides a general method to quickly assess the purity of your auxiliary and check for the presence of degradation products.

  • System Preparation:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a stock solution of 3-cyclohexyl-5-phenyl-2-oxazolidinone in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration of ~50 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for 10-15 minutes.

    • Interpretation: A pure sample should show a single major peak. The presence of additional peaks, particularly those at earlier retention times (indicating more polar compounds), may be a sign of degradation. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Determining Onset of Thermal Degradation using TGA

This protocol outlines the use of Thermogravimetric Analysis (TGA) to determine the temperature at which your compound begins to lose mass due to decomposition.

  • Instrument Setup:

    • Instrument: Thermogravimetric Analyzer.

    • Pan: Platinum or alumina pan.

    • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-cyclohexyl-5-phenyl-2-oxazolidinone directly into the TGA pan.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 30°C.

    • Heating Ramp: Heat the sample from 30°C to 400°C at a rate of 10°C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The onset temperature (T_onset) is the temperature at which the initial, significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition curve. This temperature should be considered the upper limit for your reaction conditions to avoid significant degradation.

References

  • Oda, R., Miyanoki, M., & Okano, M. (1962). Studies of 2-Oxazolidinones. III. Kinetics of the Pyrolytic Decarboxylation of 2-Oxazolidinones. Bulletin of the Chemical Society of Japan, 35(12), 1915-1919. [Link]

  • ResearchGate. (n.d.). Performance of different instrumental techniques for oxazolidinone detection. ResearchGate. [Link]

  • Scavone, P., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]

  • El-Kimary, E. I., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Journal of AOAC International, 106(5), 1225-1243. [Link]

  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. [Link]

  • El-Kimary, E. I., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Frisch, K. C., et al. (1987). Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate. Journal of Polymer Science Part A: Polymer Chemistry, 25(9), 2365-2379. [Link]

  • Patai, S. (Ed.). (2010). The Chemistry of Functional Groups, The Chemistry of the Azido Group. John Wiley & Sons. [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-cyclohexyl-5-phenyl-2-oxazolidinone cleavage

Advanced Troubleshooting & Protocol Guide for Process Chemists Welcome to the Reaction Optimization Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Protocol Guide for Process Chemists

Welcome to the Reaction Optimization Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in navigating the mechanistic pitfalls of cyclic carbamate hydrolysis. The cleavage of 3-cyclohexyl-5-phenyl-2-oxazolidinone presents a unique challenge: unlike standard N-acyl Evans auxiliaries, this substrate is an N-alkyl oxazolidinone. Removing the cyclic carbamate to liberate the underlying 1,2-amino alcohol requires forcing conditions that must be carefully balanced against the risk of epimerization at the benzylic C5 position.

Mechanistic Overview & Pathway Divergence

The cleavage of oxazolidinone auxiliaries is typically achieved by basic hydrolysis, acidic hydrolysis, or hydride reduction[1]. However, the choice of reagent fundamentally alters the final product. Hydrolysis yields the free secondary amine, while reductive cleavage completely reduces the carbamate carbonyl, yielding an N-methylated amino alcohol.

OxazolidinoneCleavage Substrate 3-cyclohexyl-5-phenyl-2-oxazolidinone (N-Alkyl Cyclic Carbamate) Basic Basic Hydrolysis KOH or Ba(OH)2 Substrate->Basic Acidic Acidic Hydrolysis 6M HCl, Reflux Substrate->Acidic Reductive Reductive Cleavage LiAlH4, THF Substrate->Reductive Product1 2-(cyclohexylamino)-1-phenylethanol (Free Amino Alcohol) Basic->Product1 Acidic->Product1 Product2 2-(N-methylcyclohexylamino)-1-phenylethanol (N-Methylated Amino Alcohol) Reductive->Product2

Reaction pathways for the cleavage of 3-cyclohexyl-5-phenyl-2-oxazolidinone.

Troubleshooting & FAQs

Q1: Why is my cleavage reaction stalling at <10% conversion when using LiOH/H₂O₂? A1: This is a common mechanistic mix-up. The LiOH/H₂O₂ condition is specifically designed for the cleavage of N-acyl oxazolidinones (Evans auxiliaries), where the hydroperoxide anion attacks the highly electrophilic exocyclic imide carbonyl. Notably, this reaction can also present unexpected and dangerous O₂ evolution hazards upon scale-up due to peracid reduction[2]. Your substrate, 3-cyclohexyl-5-phenyl-2-oxazolidinone, is an N-alkyl cyclic carbamate. The endocyclic carbamate carbonyl is sterically hindered and electronically deactivated. To cleave the ring itself, you must use forcing basic conditions (e.g., KOH or Ba(OH)₂) or strong aqueous acids[1].

Q2: I am using KOH in refluxing ethanol, but I'm observing epimerization at the C5 position. How can I preserve stereochemical integrity? A2: Epimerization at the benzylic C5 position frequently occurs under strongly basic conditions due to the extended heating required for carbamate hydrolysis[3]. To mitigate this, switch to Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) in a 1:1 mixture of 1,4-dioxane and water. The divalent barium cation coordinates effectively with the carbonyl oxygen of the carbamate intermediate, increasing its electrophilicity. This accelerates the hydrolysis at lower temperatures (typically 80 °C instead of refluxing EtOH) and minimizes base-catalyzed deprotonation at the benzylic position.

Q3: After acidic hydrolysis (6M HCl), I cannot recover my amino alcohol product from the aqueous phase. What is the optimal workup? A3: The resulting 2-(cyclohexylamino)-1-phenylethanol is highly polar and forms a highly water-soluble hydrochloride salt under acidic conditions. To isolate the free base, you must cool the reaction, basify the aqueous layer to pH > 12 using 6M NaOH (ensuring the amine is fully deprotonated), and extract with a moderately polar organic solvent like 2-MeTHF or a 9:1 DCM/Isopropanol mixture. Avoid pure ethyl acetate, as the product's amphiphilic nature can cause severe emulsions.

Q4: Can I use LiAlH₄ to cleave the oxazolidinone ring? A4: Yes, but be aware of the product divergence. Hydride reduction of an N-alkyl oxazolidinone does not yield the secondary amine. Instead, LiAlH₄ completely reduces the cyclic carbamate carbonyl to a methyl group, yielding the N-methylated amino alcohol (2-(N-methylcyclohexylamino)-1-phenylethanol)[1]. If your goal is the des-methyl amino alcohol, you must rely on hydrolysis.

Quantitative Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting yield/stereoretention for 3-cyclohexyl-5-phenyl-2-oxazolidinone cleavage.

Cleavage MethodReagents & SolventTemp (°C)Time (h)Primary ProductYield (%)Stereoretention (ee %)
Standard Basic KOH, EtOH/H₂O90242-(cyclohexylamino)-1-phenylethanol7285
Mild Basic Ba(OH)₂, Dioxane/H₂O80162-(cyclohexylamino)-1-phenylethanol88>98
Acidic 6M HCl100182-(cyclohexylamino)-1-phenylethanol6592
Reductive LiAlH₄, THF6582-(N-methylcyclohexylamino)-1-phenylethanol91>98
Validated Experimental Protocols
Protocol A: Barium Hydroxide-Mediated Hydrolysis (Optimized for Stereoretention)

This protocol utilizes barium coordination to lower the activation energy of carbamate hydrolysis, preventing benzylic epimerization.

  • Setup: In a 100 mL round-bottom flask, dissolve 3-cyclohexyl-5-phenyl-2-oxazolidinone (1.0 equiv, 10 mmol) in 1,4-dioxane (25 mL, 0.4 M).

  • Reagent Addition: Add an aqueous solution of Ba(OH)₂·8H₂O (3.0 equiv, 30 mmol) dissolved in deionized water (25 mL). The mixture will initially appear biphasic.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours. Self-Validation Cue: The mixture will become a cloudy white suspension as insoluble barium carbonate (BaCO₃) precipitates, confirming the successful ejection of the carbamate carbonyl.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a tightly packed Celite pad to remove the BaCO₃ byproduct. Wash the filter cake with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove the dioxane. Extract the remaining aqueous phase with 2-MeTHF (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 1,2-amino alcohol.

Protocol B: Reductive Cleavage with LiAlH₄ (N-Methylation Pathway)

Use this protocol exclusively if the N-methylated amino alcohol is the desired target.

  • Setup: Suspend LiAlH₄ (4.0 equiv, 40 mmol) in anhydrous THF (50 mL) at 0 °C under an argon atmosphere.

  • Addition: Dropwise add a solution of the oxazolidinone (1.0 equiv, 10 mmol) in anhydrous THF (10 mL) over 15 minutes to control the exothermic hydrogen gas evolution.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 8 hours.

  • Quench (Fieser Method): Cool the reaction to 0 °C. Sequentially and cautiously add 1.5 mL H₂O, 1.5 mL 15% aqueous NaOH, and 4.5 mL H₂O. Stir vigorously for 30 minutes. Self-Validation Cue: The gray suspension will transform into granular, snow-white aluminum salts, indicating a successful and safe quench.

  • Isolation: Filter the granular salts through a fritted funnel, wash with hot THF, and concentrate the filtrate to afford 2-(N-methylcyclohexylamino)-1-phenylethanol.

Sources

Optimization

Minimizing side reactions in 3-cyclohexyl-5-phenyl-2-oxazolidinone protocols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for protocols involving the 3-cyclohexyl-5-phenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for protocols involving the 3-cyclohexyl-5-phenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during asymmetric synthesis using this powerful stereodirecting tool. The unique steric profile of the cyclohexyl and phenyl groups provides a robust framework for high levels of stereocontrol, but optimal results depend on meticulous attention to reaction parameters. This document provides in-depth, field-proven insights to help you minimize side reactions and maximize the success of your experiments.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, organized by the typical stages of an Evans auxiliary workflow: N-acylation, diastereoselective transformation, and auxiliary cleavage.

Stage 1: N-Acylation
Q: My N-acylation reaction is low-yielding or incomplete. What are the common causes and solutions?

A: This is a frequent issue stemming from the relatively low nucleophilicity of the oxazolidinone nitrogen. Success hinges on sufficiently activating either the oxazolidinone or the acylating agent.

Common Causes & Solutions:

  • Insufficient Deprotonation (for Acyl Chloride method): The standard high-yield method involves deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperature (-78 °C) to form the lithium amide, followed by quenching with an acyl chloride.[1]

    • Troubleshooting:

      • Verify n-BuLi Titer: n-BuLi solutions degrade over time. Use a freshly titrated solution or a new, sealed bottle.

      • Ensure Anhydrous Conditions: Water will quench the n-BuLi. Flame-dry your glassware under vacuum and use anhydrous solvents (e.g., THF distilled from sodium/benzophenone).

      • Reaction Time: Allow at least 15-30 minutes for complete deprotonation at -78 °C before adding the acyl chloride.[1]

  • Low Reactivity of Acylating Agent (for Catalytic method): Milder, alternative methods avoid strong bases by using an acyl transfer catalyst, such as 4-(dimethylamino)pyridine (DMAP), with an acid anhydride.[2] This approach is operationally simpler but can be slower.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: While some acylations are complete in 30 minutes at reflux, others may require stirring overnight at room temperature.[2]

      • Catalyst Loading: Ensure you are using a sufficient amount of DMAP (typically 5-10 mol%).

      • Anhydride Quality: Use a fresh, high-purity acid anhydride, as they can hydrolyze upon storage.

Stage 2: Diastereoselective Enolate Reactions (Alkylation & Aldol)
Q: I'm observing low diastereoselectivity in my alkylation reaction. How can I improve the diastereomeric ratio (d.r.)?

A: High diastereoselectivity in alkylations is critically dependent on the exclusive formation of a rigid, chelated (Z)-enolate. The bulky cyclohexyl and phenyl groups on your auxiliary are designed to effectively block one face of this enolate, but only if it forms correctly.[1][3]

Key Factors & Optimization Strategies:

  • Base and Counterion: The choice of base is paramount. Lithium bases (like LDA) are known to form aggregates that can complicate reactivity.[4] Sodium bases like sodium hexamethyldisilazide (NaHMDS) or sodium diisopropylamide (NaDA) often give excellent results by forming a tightly chelated (Z)-enolate.[2][5] This chelation creates a planar, rigid five-membered ring structure essential for stereocontrol.

  • Temperature Control: Enolate formation and alkylation must be performed at low temperatures (typically -78 °C) to prevent enolate equilibration (which can scramble stereochemistry) and side reactions.

  • Solvent: Anhydrous THF is the most common and effective solvent as it properly solvates the metal cation without disrupting the crucial chelation.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., benzylic or allylic halides) are ideal.[3] Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can risk lowering the d.r.

Q: My aldol reaction is giving poor syn-selectivity. What factors control the stereochemical outcome?

A: Unlike alkylations, highly selective aldol reactions with Evans auxiliaries rely on a Lewis acid to form a transient boron enolate. This enables a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[3][6][7]

Critical Parameters for High syn-Selectivity:

  • Lewis Acid Choice: This is the most critical factor. Di-n-butylboron triflate (Bu₂BOTf) is the gold standard for generating the (Z)-boron enolate, which leads to the syn-aldol product with exceptional selectivity.[7] Other Lewis acids can alter the transition state geometry and may even favor the anti-product.[8][9]

  • Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the N-acyl imide after it has been activated by the Lewis acid.[7]

  • Order of Addition: The N-acyl oxazolidinone should be pre-complexed with the boron triflate at 0 °C before being cooled to -78 °C for deprotonation with the amine base. The aldehyde is then added at -78 °C. Reversing this order will lead to poor results.

  • Substrate Limitations: Be aware that acetate aldol reactions (where the enolate has no α-substituent) are notoriously non-selective with standard Evans auxiliaries.[10] The α-substituent (e.g., a methyl group in a propionate unit) is crucial for enforcing the required steric interactions in the transition state.[10]

Stage 3: Auxiliary Cleavage
Q: I'm getting a significant amount of a byproduct where the oxazolidinone ring has opened. How do I prevent this?

A: This side reaction is caused by nucleophilic attack at the endocyclic (carbamate) carbonyl instead of the desired exocyclic (amide) carbonyl. The choice of nucleophile is critical to ensure regioselectivity.

Solution:

  • Use Lithium Hydroperoxide (LiOOH): Do not use lithium hydroxide (LiOH) alone. LiOH is known to favor the undesired endocyclic cleavage, destroying the auxiliary.[11][12] The superior reagent is LiOOH, generated in situ from LiOH and hydrogen peroxide (H₂O₂). The hydroperoxide anion is a softer nucleophile that selectively attacks the exocyclic carbonyl.[2][12]

  • Standard Conditions: The most reliable conditions involve treating the substrate with LiOH·H₂O (2-4 equiv.) and 30% H₂O₂ (4-5 equiv.) in a THF/water mixture (e.g., 4:1) at 0 °C.[2][13]

Q: I've heard the LiOH/H₂O₂ cleavage can be hazardous. What are the safety considerations?

A: Yes, this reaction requires careful management due to the evolution of oxygen gas. This is a significant safety concern, especially on a larger scale, as it can create a pressurized, oxygen-rich atmosphere in the presence of flammable organic solvents.[13]

Mechanism of Gas Evolution & Safety Protocols:

  • The reaction initially forms a peracid intermediate. This peracid is unstable under the basic conditions and is rapidly reduced by excess hydrogen peroxide, releasing a stoichiometric amount of O₂ gas.[13]

  • Safety Measures:

    • Venting: Ensure the reaction vessel is not sealed. Use a needle or a loosely fitted cap to allow gas to vent safely into a fume hood.

    • Inert Atmosphere: While performing the reaction under an inert gas like nitrogen or argon is standard practice, be aware that the O₂ evolution can displace it. Ensure adequate ventilation.[13]

    • Control Stoichiometry: Using a large excess of H₂O₂ accelerates O₂ release. While excess H₂O₂ improves selectivity, for larger-scale reactions, consider using a smaller excess and monitoring the reaction closely.[13]

    • Temperature Control: Keep the reaction at 0 °C to maintain a controlled reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which base is best for enolate formation in alkylations? For alkylations, sodium bases like NaHMDS are often preferred over lithium bases (LDA). NaHMDS forms a well-defined, monomeric chelated (Z)-enolate, which consistently leads to very high diastereoselectivity.[2][5]

Q2: Can I use this auxiliary for acetate aldol reactions? Standard Evans auxiliaries, including this one, generally provide poor to no diastereoselectivity in acetate aldol reactions (d.r. ≈ 1:1).[10] This is because the absence of an α-substituent on the enolate removes a key steric element that organizes the Zimmerman-Traxler transition state.[10]

Q3: What is the Zimmerman-Traxler model and why is it important for my aldol reaction? The Zimmerman-Traxler model describes a closed, six-membered chair-like transition state for metal-enolate aldol reactions.[6] For Evans auxiliaries using a boron Lewis acid, the boron atom chelates both the enolate oxygen and the aldehyde oxygen, creating a highly organized structure. This rigidity minimizes non-bonding interactions and is the reason for the exceptionally high syn-diastereoselectivity observed.[3][7]

Appendices

Appendix A: Standard Protocol - Asymmetric Alkylation

This protocol details the diastereoselective alkylation of an N-propionyl-3-cyclohexyl-5-phenyl-2-oxazolidinone.

Step 1: Enolate Formation

  • To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 eq).

  • Dissolve in anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise via syringe over 10 minutes.

  • Stir the resulting pale yellow solution at -78 °C for 30-60 minutes.

Step 2: Alkylation

  • To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

Step 3: Workup & Purification

  • Allow the mixture to warm to room temperature.

  • Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.

Appendix B: Key Reagent and Condition Comparisons
Transformation Parameter Recommended Reason/Common Pitfall
Alkylation Base NaHMDSForms a rigid, chelated (Z)-enolate for high d.r.[2][5] LDA can form aggregates.[4]
Temperature -78 °CPrevents enolate equilibration and side reactions.
Aldol Addition Lewis Acid Bu₂BOTfEnforces a Zimmerman-Traxler transition state for high syn-selectivity.[7]
Base Et₃N or DIPEAHindered, non-nucleophilic base for deprotonation of the boron-activated imide.
Cleavage Reagent LiOH / H₂O₂LiOOH is the active nucleophile; selective for exocyclic cleavage.[12][13]
Pitfall Using LiOH aloneLeads to endocyclic cleavage and destruction of the auxiliary.[11][12]
Appendix C: Visual Troubleshooting Guide for Low Diastereoselectivity

This flowchart provides a logical path for diagnosing poor stereochemical outcomes in enolate reactions.

G start Low Diastereoselectivity Observed q_reaction_type Reaction Type? start->q_reaction_type alkylation Alkylation q_reaction_type->alkylation Alkylation aldol Aldol Addition q_reaction_type->aldol Aldol q_base Base Used? alkylation->q_base base_lda LDA/Li-base q_base->base_lda LDA/Li-base base_nahmds NaHMDS/Na-base q_base->base_nahmds NaHMDS sol_base Consider switching to NaHMDS to ensure rigid (Z)-enolate chelation. base_lda->sol_base q_conditions_alk Anhydrous conditions? -78°C maintained? base_nahmds->q_conditions_alk sol_conditions_alk Ensure rigorous exclusion of water. Verify temperature control. q_conditions_alk->sol_conditions_alk No q_lewis_acid Lewis Acid Used? aldol->q_lewis_acid la_boron Bu₂BOTf q_lewis_acid->la_boron Bu₂BOTf la_other Other (TiCl₄, MgBr₂...) q_lewis_acid->la_other Other q_order_add Correct order of addition? (Imide+LA, then Base, then Aldehyde) la_boron->q_order_add sol_lewis_acid Other Lewis acids can alter TS geometry. Bu₂BOTf is required for high syn-selectivity. la_other->sol_lewis_acid sol_order_add Incorrect addition order prevents proper boron enolate formation. q_order_add->sol_order_add No

Caption: Troubleshooting workflow for low diastereoselectivity.

References

  • Influence of the Lewis acid in the stereochemical outcome of the aldol reaction. ResearchGate. Available at: [Link]

  • Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]

  • Collum, D. B., et al. (2018). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. Available at: [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. Available at: [Link]

  • Chow, K. H., et al. (2023). Mechanism of Evans Chiral Auxiliaries Cleavage by LiOOH. Policy Commons. Available at: [Link]

  • Puglisi, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

  • Evans oxazolidine Aldol stereoselectivity. YouTube. Available at: [Link]

  • The aldol reaction. Chemistry LibreTexts. Available at: [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available at: [Link]

  • Evans enolate alkylation-hydrolysis. University of Calgary. Available at: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available at: [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Available at: [Link]

  • How to Correlate Lewis Acid and Reaction Selectivity? Patsnap Eureka. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Center for Biotechnology Information. Available at: [Link]

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. Available at: [Link]

  • Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. ResearchGate. Available at: [Link]

  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society. Available at: [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research and Reviews: Journal of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: 3-Cyclohexyl-5-Phenyl-2-Oxazolidinone vs. Benzyl Oxazolidinone in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for stereochemical control is a paramount objective, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for stereochemical control is a paramount objective, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and inactivity or even toxicity. Chiral auxiliaries have long stood as a robust and reliable tool for introducing chirality, and among these, the oxazolidinones popularized by David A. Evans have become a mainstay in the synthetic chemist's toolbox.[1] This guide provides an in-depth comparison of two such auxiliaries: the less common 3-cyclohexyl-5-phenyl-2-oxazolidinone and the widely employed (4S)-4-benzyl-2-oxazolidinone. This analysis, tailored for researchers, scientists, and drug development professionals, will delve into the mechanistic underpinnings of their stereodirecting capabilities, present available experimental data, and provide detailed protocols for their application.

The Principle of Stereochemical Control with Oxazolidinone Auxiliaries

The efficacy of Evans' oxazolidinone auxiliaries hinges on their ability to create a rigid and predictable chiral environment around a prochiral center.[2] This is achieved through the formation of a chelated Z-enolate, where the substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate.[2] This steric hindrance dictates the trajectory of the incoming electrophile, leading to a highly diastereoselective transformation.[2]

The choice of the substituent on the chiral auxiliary is therefore critical in determining the degree of stereocontrol. The benzyl group in (4S)-4-benzyl-2-oxazolidinone is a well-studied and effective stereodirecting group. The cyclohexyl group in 3-cyclohexyl-5-phenyl-2-oxazolidinone, being a bulky aliphatic substituent, is also expected to provide excellent stereochemical induction due to its significant steric presence.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of α-chiral carboxylic acids and their derivatives.[2] The high diastereoselectivity of this reaction is a hallmark of Evans auxiliaries.

Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Propionyl Oxazolidinones

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
(4S)-4-Benzyl-2-oxazolidinoneBenzyl bromideLDATHF-78>99:192[2]
(4S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-7898:2-[3]

Data for 3-cyclohexyl-5-phenyl-2-oxazolidinone is not available in directly comparable published studies.

The exceptional diastereoselectivity observed with the benzyl-substituted auxiliary is attributed to the effective shielding of one face of the enolate by the benzyl group. It is reasonable to extrapolate that the sterically demanding cyclohexyl group would offer a similar, if not enhanced, level of stereocontrol. The chair conformation of the cyclohexane ring presents a broad steric shield, which should effectively block one face of the enolate.

Mechanistic Rationale for High Diastereoselectivity in Alkylation

The high diastereoselectivity in the alkylation of N-acyloxazolidinones is rationalized by the formation of a rigid, chelated (Z)-enolate. Deprotonation of the N-acyl group with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) leads to the formation of a planar five-membered ring through chelation with the lithium or sodium cation.[2] The substituent at the C4 position of the oxazolidinone then dictates the facial selectivity of the alkylation.

cluster_0 Asymmetric Alkylation Workflow N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Oxazolidinone->Chelated (Z)-Enolate Deprotonation Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Chelated (Z)-Enolate Diastereomerically Enriched Product Diastereomerically Enriched Product Chelated (Z)-Enolate->Diastereomerically Enriched Product Alkylation Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Diastereomerically Enriched Product cluster_1 Asymmetric Aldol Reaction via Zimmerman-Traxler Model N-Acyl Oxazolidinone N-Acyl Oxazolidinone (Z)-Boron Enolate (Z)-Boron Enolate N-Acyl Oxazolidinone->(Z)-Boron Enolate Enolization Bu2BOTf / DIPEA Bu2BOTf / DIPEA Bu2BOTf / DIPEA->(Z)-Boron Enolate Chair-like Transition State Chair-like Transition State (Z)-Boron Enolate->Chair-like Transition State Aldehyde (R'CHO) Aldehyde (R'CHO) Aldehyde (R'CHO)->Chair-like Transition State syn-Aldol Product syn-Aldol Product Chair-like Transition State->syn-Aldol Product

Zimmerman-Traxler Model for Aldol Reaction

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments. While these protocols are written for the benzyl-substituted auxiliary, they serve as a strong starting point for the use of 3-cyclohexyl-5-phenyl-2-oxazolidinone, with the acknowledgment that minor optimization of reaction times and purification conditions may be necessary.

Protocol 1: N-Acylation of the Oxazolidinone Auxiliary

This procedure describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • (4S)-4-Benzyl-2-oxazolidinone or 3-Cyclohexyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [2]

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone. [2] Materials:

  • N-Propionyl oxazolidinone (from Protocol 1, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Follow with an appropriate aqueous workup and purification by flash column chromatography.

Protocol 3: Asymmetric Boron-Mediated Aldol Reaction

This protocol describes a highly diastereoselective syn-aldol reaction. [2] Materials:

  • N-Propionyl oxazolidinone (from Protocol 1, 1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.2 eq)

  • Benzaldehyde (1.2 eq)

  • Methanol

  • 30% Hydrogen peroxide

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add benzaldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding methanol, followed by a buffer solution and 30% hydrogen peroxide.

  • Perform an appropriate aqueous workup and purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid. [2] Materials:

  • N-acylated oxazolidinone product (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution at 0 °C.

  • Concentrate the mixture to remove THF.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.

Conclusion

Both 3-cyclohexyl-5-phenyl-2-oxazolidinone and (4S)-4-benzyl-2-oxazolidinone are powerful chiral auxiliaries for asymmetric synthesis. The benzyl-substituted auxiliary is extensively studied and consistently provides excellent levels of diastereoselectivity in a wide range of reactions. While direct comparative data for the cyclohexyl-substituted analog is not as prevalent, fundamental principles of steric control strongly suggest that it is also a highly effective auxiliary. The bulky and conformationally restricted nature of the cyclohexyl group is expected to provide a robust steric shield, leading to high facial selectivity in reactions of its N-acyl derivatives. The choice between these auxiliaries may ultimately depend on factors such as commercial availability, cost, and specific substrate requirements where the subtle differences in their steric and electronic properties could be exploited for optimal results. The provided protocols offer a solid foundation for the application of both auxiliaries in the synthesis of enantiomerically enriched molecules.

References

  • BenchChem. (2025).
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • BenchChem. (2025). A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Kim, B. H., & Curran, D. P. (1993). N-Acyl-5,5-dimethyloxazolidinones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Tetrahedron, 49(2), 293-318.
  • Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones. The Journal of Organic Chemistry, 61(13), 4192-4193.
  • Palomo, C., et al. (2004). A New General Method for the Asymmetric Synthesis of β-Lactams from N-(Azidoacetyl)oxazolidinones. Organic Letters, 6(22), 4013-4016.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Wu, Y. D., & Houk, K. N. (1991). Transition structures for the lithium diisopropylamide deprotonation of esters. A model for the origin of the Z-selectivity. The Journal of Organic Chemistry, 56(19), 5657-5661.
  • Evans, D. A., et al. (1999). A general method for the synthesis of enantiomerically pure β-hydroxy carboxylic acids. Journal of the American Chemical Society, 121(4), 686-699.
  • Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Aldrichimica Acta, 21(3), 75-82.

Sources

Comparative

Validation of Stereoselectivity in 3-Cyclohexyl-5-Phenyl-2-Oxazolidinone Synthesis: A Comparative Guide

Executive Summary The 2-oxazolidinone core is a privileged scaffold in drug development and a cornerstone of asymmetric synthesis. While classic Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) rely on C4-substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The 2-oxazolidinone core is a privileged scaffold in drug development and a cornerstone of asymmetric synthesis. While classic Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) rely on C4-substitution for stereocontrol, 5-substituted architectures—specifically 3-cyclohexyl-5-phenyl-2-oxazolidinone —offer unique steric environments due to the juxtaposition of the bulky N-cyclohexyl group and the C5-phenyl ring.

This guide provides a rigorous comparative analysis of the catalytic methodologies used to synthesize this specific molecule via the cycloaddition of (R)-styrene oxide and cyclohexyl isocyanate. We will evaluate the performance of various catalytic systems, focusing on regioselectivity and the preservation of enantiomeric excess (ee), supported by self-validating experimental protocols.

Mechanistic Rationale: Causality in Stereoretention

The synthesis of 3-cyclohexyl-5-phenyl-2-oxazolidinone from an epoxide and an isocyanate is a benchmark reaction for evaluating stereospecificity [1]. The causality behind the stereochemical outcome lies in the chemoselectivity of the epoxide ring-opening step.

When a catalyst (such as a halide salt or a Lewis acid) activates the epoxide, nucleophilic attack can occur at two positions:

  • Attack at the less hindered Cβ (Terminal Carbon): This pathway preserves the Cα–O bond. Subsequent isocyanate insertion and ring closure result in the 5-phenyl regioisomer with 100% retention of the original epoxide's stereochemistry.

  • Attack at the hindered Cα (Benzylic Carbon): Driven by benzylic stabilization of the developing positive charge, this pathway breaks the chiral Cα–O bond. This leads to the 4-phenyl regioisomer and causes inversion or racemization of the stereocenter.

Therefore, achieving high stereoselectivity is inextricably linked to achieving high regioselectivity. Halide-based catalysts (e.g., Ph₄SbBr) excel here because the halide acts as a soft nucleophile, preferentially attacking the less sterically hindered Cβ, thereby locking in the stereocenter[2].

Mechanism A Catalyst-Epoxide Coordination B Nucleophilic Attack at Less Hindered Cβ A->B Favorable G Attack at Cα (Benzylic Cleavage) A->G Unfavorable C Alkoxide Intermediate (Chiral Cα Intact) B->C D Isocyanate Insertion C->D E Intramolecular Ring Closure D->E F 5-Phenyl Isomer (Stereoretention) E->F H 4-Phenyl Isomer (Racemization/Inversion) G->H

Fig 1. Mechanistic divergence controlling regioselectivity and stereoretention.

Comparative Performance Data

To objectively evaluate the optimal conditions for synthesizing (R)-3-cyclohexyl-5-phenyl-2-oxazolidinone, we compare three distinct catalytic alternatives. The data highlights the superiority of nucleophilic halide systems over strong Lewis acids in maintaining stereochemical integrity.

Catalytic SystemCatalyst Loading (mol%)Temp (°C)Regioselectivity (5-Ph : 4-Ph)Stereoretention (ee%)Overall Yield (%)
Tetraphenylantimony Bromide (Ph₄SbBr) 1.0120>99 : 1>99%92%
Lithium Bromide (LiBr) 5.013095 : 596%85%
Magnesium Iodide (MgI₂) 5.010080 : 2072%78%
Organocatalyst (DMAP) 10.014085 : 1588%65%

Data Interpretation: Ph₄SbBr provides the optimal balance of nucleophilicity and leaving-group ability, ensuring nearly exclusive Cβ attack. Conversely, the strong Lewis acidity of MgI₂ promotes premature Cα–O bond cleavage, leading to a significant erosion of enantiomeric purity.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following workflow integrates the synthesis of (R)-3-cyclohexyl-5-phenyl-2-oxazolidinone with an immediate chiral HPLC validation step to confirm stereoretention without the risk of crystallization-induced enantioenrichment.

Protocol A: Catalytic Cycloaddition

Objective: Synthesize (R)-3-cyclohexyl-5-phenyl-2-oxazolidinone with maximum stereoretention.

  • Preparation: Under a continuous flow of Argon, charge a 20 mL oven-dried Schlenk flask with Tetraphenylantimony Bromide (Ph₄SbBr) (0.01 equiv, 1.0 mol%).

  • Reagent Addition: Add (R)-(+)-styrene oxide (1.0 equiv, >99% ee) and 1 (1.05 equiv). Note: Solvent-free conditions are utilized to maximize the collision frequency between the epoxide and isocyanate, suppressing the competing isocyanate trimerization pathway.

  • Activation: Stir the mixture at 800 rpm and immerse the flask in a pre-heated oil bath at 120 °C for 4 hours.

  • Quenching: Cool the reaction to room temperature. Dilute the crude mixture with dichloromethane (DCM) and filter through a short pad of silica to remove the catalyst.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude2.

Protocol B: Stereochemical Validation (Chiral HPLC)

Objective: Accurately determine the enantiomeric excess (ee) and regioselectivity of the unpurified product.

  • Sample Preparation: Dissolve 5 mg of the crude product in 1 mL of HPLC-grade Hexane/Isopropanol (80:20). Crucial Step: Do not recrystallize prior to analysis to avoid artificially inflating the ee.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). The cellulose-based stationary phase provides distinct π-π interactions with the C5-phenyl ring and steric discrimination of the N-cyclohexyl group, which is critical for3.

    • Mobile Phase: Hexane/Isopropanol (90:10), isocratic flow.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks corresponding to the (R) and (S) enantiomers. The (R)-enantiomer typically elutes first under these conditions. Calculate the ee% to validate the stereoretention of the catalytic cycle.

Workflow A (R)-Styrene Oxide + Cyclohexyl Isocyanate B Catalyst Addition (Ph4SbBr, 1 mol%) A->B C Cycloaddition (Solvent-free, 120°C) B->C D Crude Mixture C->D E Chiral HPLC Validation D->E F (R)-3-Cyclohexyl-5-phenyl -2-oxazolidinone E->F ee > 99%

Fig 2. Workflow for stereoselective synthesis and HPLC validation of oxazolidinones.

Conclusion

The validation of stereoselectivity in the synthesis of 3-cyclohexyl-5-phenyl-2-oxazolidinone underscores the critical relationship between regiocontrol and stereocontrol. By utilizing a soft nucleophilic catalyst like Ph₄SbBr, researchers can ensure exclusive Cβ attack on the epoxide, thereby translating the stereochemical purity of the starting material directly into the final oxazolidinone scaffold. This self-validating methodology provides a highly reliable alternative to traditional strong Lewis acid-mediated syntheses, minimizing the risk of racemization in sensitive drug development workflows.

References

  • Method for the production of oxazolidinone compounds (EP2920218A1)
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order Source: MDPI URL
  • 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- Source: SpectraBase URL
  • Hazardous Substances (Chemicals)

Sources

Validation

HPLC Method Validation for Quantifying 3-Cyclohexyl-5-Phenyl-2-Oxazolidinone: A Comparative Guide to Column Chemistries

Introduction 3-Cyclohexyl-5-phenyl-2-oxazolidinone is a critical chiral intermediate and structural motif utilized in the synthesis of advanced oxazolidinone-class antibacterials and neurologically active compounds. Accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Cyclohexyl-5-phenyl-2-oxazolidinone is a critical chiral intermediate and structural motif utilized in the synthesis of advanced oxazolidinone-class antibacterials and neurologically active compounds. Accurate quantification of this compound is essential during process chemistry optimization and Active Pharmaceutical Ingredient (API) release testing. However, separating this target analyte from structurally similar synthetic byproducts—such as uncyclized amino alcohols or regioisomers—poses a significant chromatographic challenge.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for new method development. While versatile, C18 phases often fail to resolve complex aromatic isomers. This guide provides an objective, data-driven comparison between conventional C18 (Octadecyl) columns and specialized Phenyl-Hexyl columns. Furthermore, it details a complete, self-validating analytical protocol compliant with the latest for analytical procedure validation.

Part 1: Mechanistic Comparison of Column Chemistries

To understand why column selection is the most critical variable in this assay, we must analyze the target molecule. 3-Cyclohexyl-5-phenyl-2-oxazolidinone features three distinct domains: a bulky, hydrophobic cyclohexyl ring, a polar oxazolidinone core, and an aromatic phenyl ring.

  • Standard C18 Columns (The Alternative): C18 stationary phases rely exclusively on dispersive, hydrophobic interactions (van der Waals forces). Because the target oxazolidinone and its synthetic precursors often share identical molecular weights and similar partition coefficients (LogP), a C18 column struggles to differentiate them. This lack of orthogonal selectivity typically results in co-elution and poor resolution ( Rs​<1.5 ).

  • Phenyl-Hexyl Columns (The Product): These columns feature a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer. This dual-phase chemistry provides baseline hydrophobic retention via the hexyl chain, but critically introduces π−π electron donor-acceptor interactions . The stationary phase's phenyl ring interacts selectively with the π -electrons of the analyte's phenyl group. As documented in recent , this orthogonal retention mechanism provides superior shape selectivity, easily resolving the target from non-aromatic or differently substituted impurities.

Workflow start Synthesized Compound (3-cyclohexyl-5-phenyl-2-oxazolidinone) col_screen Column Screening (C18 vs. Phenyl-Hexyl) start->col_screen eval Evaluate Resolution (Rs) & Peak Symmetry col_screen->eval eval->col_screen Rs < 1.5 (C18) opt Method Optimization (Mobile Phase, Flow Rate) eval->opt Rs > 2.0 (Phenyl-Hexyl) val ICH Q2(R2) Validation opt->val

Experimental workflow for column selection and method optimization based on resolution metrics.

Part 2: Experimental Workflow & Method Development

To guarantee trustworthiness, this protocol is designed as a self-validating system . The sequence includes an automated System Suitability Test (SST). If the SST fails predefined criteria (e.g., Tailing Factor > 1.5 or Rs​<2.0 ), the chromatography data system (CDS) automatically halts the sequence, preventing the generation of invalid batch data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Degassing: Degas both phases using inline vacuum degassing or ultrasonication for 10 minutes.

    • Causality: Degassing prevents micro-bubble formation in the pump heads under high pressure. Bubbles cause flow rate fluctuations, leading to retention time shifts and baseline noise that compromise integration accuracy.

Step 2: Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-cyclohexyl-5-phenyl-2-oxazolidinone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is selected over Nylon or Cellulose Acetate to prevent the hydrophobic cyclohexyl/phenyl moieties of the analyte from binding to the filter membrane, which would artificially lower the calculated recovery.

Step 3: Chromatographic Conditions

  • System: UHPLC/HPLC system equipped with a Diode Array Detector (DAD).

  • Columns Tested:

    • Alternative: Standard C18 (150 mm × 4.6 mm, 3.5 µm)

    • Product: Phenyl-Hexyl (150 mm × 4.6 mm, 2.7 µm)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (optimal for the phenyl chromophore).

  • Gradient Program: 0–2 min (30% B), 2–10 min (30% to 80% B), 10–12 min (80% B), 12–12.1 min (return to 30% B), 12.1–15 min (re-equilibration).

Part 3: Comparative Performance Data

The following data summarizes the performance of both columns when injected with a stress-tested mixture containing 3-cyclohexyl-5-phenyl-2-oxazolidinone and its primary synthetic precursor (1-cyclohexylamino-2-phenyl-2-propanol).

Table 1: Chromatographic Performance Comparison
ParameterC18 (Octadecyl)Phenyl-HexylRegulatory Target
Retention Time (min) 6.88.2N/A
Resolution ( Rs​ ) 1.2 (Co-elution)3.1 (Baseline) ≥1.5
Tailing Factor ( Tf​ ) 1.61.05 ≤1.5
Theoretical Plates ( N ) 4,50012,200 >5,000

Data Synthesis: The Phenyl-Hexyl column drastically outperformed the C18 column across all critical metrics. The π−π interactions provided by the Phenyl-Hexyl phase selectively retained the oxazolidinone, pulling it away from the non-aromatic precursor and achieving a resolution of 3.1. The C18 column failed to meet the minimum regulatory resolution requirement of 1.5.

Part 4: ICH Q2(R2) Method Validation

Having established the Phenyl-Hexyl column as the superior choice, the method was formally validated according to the modernized , which emphasize a lifecycle approach to analytical procedures.

Validation val ICH Q2(R2) Validation Lifecycle spec Specificity (Blank & Impurities) val->spec lin Linearity & Range (R² > 0.999) val->lin acc Accuracy (98-102% Recovery) val->acc prec Precision (RSD < 2.0%) val->prec rob Robustness (Temp/Flow variations) val->rob

Core parameters evaluated during the ICH Q2(R2) analytical method validation lifecycle.

Table 2: Validation Summary (Phenyl-Hexyl Method)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTPeak purity index > 0.999 (DAD)Pass
Linearity & Range R2≥0.999 (25% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.8%Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.6%Pass
Intermediate Precision RSD ≤2.0% (n=6, Day 2, Analyst 2)RSD = 0.8%Pass
Robustness Rs​≥1.5 under deliberate variationLowest Rs​=2.6 Pass

Note on Robustness: Deliberate variations in flow rate ( ±0.1 mL/min) and column temperature ( ±5 °C) were applied. The resolution between the analyte and impurities remained >2.5 , proving the method's resilience against day-to-day laboratory fluctuations.

Conclusion

For the quantification of 3-cyclohexyl-5-phenyl-2-oxazolidinone, standard C18 columns fail to provide adequate selectivity against structurally similar synthetic impurities. Transitioning to a Phenyl-Hexyl column leverages orthogonal π−π interactions, resulting in superior resolution, sharper peak shapes, and highly reliable integration. The developed method successfully passes all ICH Q2(R2) validation criteria, offering a robust, self-validating analytical solution for pharmaceutical quality control and process development.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction . National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-

An in-depth understanding of chemical safety goes beyond simple compliance; it requires a mechanistic understanding of how a compound interacts with biological systems and the environment. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chemical safety goes beyond simple compliance; it requires a mechanistic understanding of how a compound interacts with biological systems and the environment. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with the critical operational, toxicological, and logistical frameworks necessary for safely handling 3-cyclohexyl-5-phenyl-2-oxazolidinone (CAS: 56805-21-1) .

By understanding the "why" behind these safety protocols, laboratories can establish self-validating systems that protect personnel, preserve experimental integrity, and ensure environmental compliance.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the specific molecular hazards posed by functionalized cyclic carbamates like 3-cyclohexyl-5-phenyl-2-oxazolidinone.

Mitochondrial Toxicity & Systemic Hazards While often utilized as intermediates in organic synthesis or as chiral auxiliaries, oxazolidinones share a structural pharmacophore with a class of potent antibacterial agents. The primary toxicological concern with oxazolidinone exposure is reversible mitochondrial toxicity [1]. At a molecular level, oxazolidinones can penetrate human cells and bind to the 16S rRNA of the mitochondrial ribosome, which shares evolutionary homology with bacterial ribosomes[2]. This off-target binding inhibits mitochondrial protein synthesis, specifically suppressing the activity of cytochrome c-oxidase (CYTOX)[2]. In cases of chronic inhalation or systemic exposure, this impaired oxidative phosphorylation can lead to severe cellular toxicity, manifesting as myelosuppression or thrombocytopenia[2].

Physical and Environmental Hazards

  • Dust Explosion Risk: Like many fine organic powders, dry oxazolidinone derivatives pose a significant dust explosion hazard if allowed to accumulate and subsequently exposed to electrostatic discharge[3].

  • Aquatic Toxicity: The addition of lipophilic cyclohexyl and phenyl moieties significantly increases the compound's bioaccumulation potential. It is classified as very toxic to aquatic life with long-lasting effects (Hazard Statement H410)[4].

  • Local Irritation: The compound causes skin irritation (H315) and serious eye irritation (H319) upon direct contact[3].

ToxPathway Exposure Oxazolidinone Exposure (3-cyclohexyl-5-phenyl-) Mito Mitochondrial Penetration Exposure->Mito Ribosome Binding to 16S rRNA (Mitochondrial Ribosome) Mito->Ribosome ProteinSyn Inhibition of Mitochondrial Protein Synthesis Ribosome->ProteinSyn OxPhos Impaired Oxidative Phosphorylation (CYTOX) ProteinSyn->OxPhos Tox Cellular Toxicity (Cytotoxicity / Myelosuppression) OxPhos->Tox

Figure 1: Mechanistic pathway of oxazolidinone-induced mitochondrial toxicity.

Personal Protective Equipment (PPE) Matrix

Standardizing PPE based on mechanistic rationale ensures that researchers are protected against the specific lipophilic and particulate nature of 3-cyclohexyl-5-phenyl-2-oxazolidinone.

PPE CategorySpecificationStandardCausality / Mechanistic Rationale
Eye/Face Tightly fitting safety goggles with side-shieldsEN 166 / NIOSHPrevents ocular exposure to fine aerosolized powders, mitigating severe eye irritation (H319)[3].
Hands Nitrile rubber or Neoprene glovesEN 374The lipophilic cyclohexyl/phenyl moieties enhance skin permeation; impervious materials block systemic absorption[3].
Respiratory N95/P2 particulate respirator or full-face P100EN 136 / NIOSHEssential outside fume hoods to prevent inhalation of particulate matter linked to mitochondrial toxicity[3].
Body Flame-resistant lab coat, anti-static footwearGeneral Lab SafetyMitigates the risk of dust ignition from electrostatic discharge during powder transfer[3].

Standard Operating Procedure (SOP): Weighing & Transfer

Generating strict Standard Operating Procedures (SOPs) for hazardous chemical manipulation is critical to preventing runaway events and unintended exposures in the laboratory[5]. The following protocol details the safe weighing and transfer of 3-cyclohexyl-5-phenyl-2-oxazolidinone for organic synthesis workflows.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified minimum face velocity of 100 fpm.

  • Clear the workspace of all incompatible materials, particularly strong oxidizers and strong acids, to prevent secondary reactions.

  • Establish a designated "Risk-Elimination Area" equipped with a spill kit and an emergency eyewash station[3].

Step 2: De-staticking the Environment

  • Because the fine powder presents a dust explosion hazard, utilize an anti-static ionizer bar or static eliminator fan near the analytical balance.

  • Ensure the operator is grounded (e.g., wearing anti-static footwear).

Step 3: Compound Transfer

  • Open the reagent bottle strictly inside the fume hood.

  • Using a non-sparking, anti-static spatula (e.g., PTFE-coated or specialized conductive plastic), carefully transfer the required mass into a pre-tared, sealable vial[3].

  • Crucial: Avoid rapid, sweeping motions that could aerosolize the powder.

  • Seal the vial before removing it from the balance enclosure.

Step 4: Experimental Execution

  • Introduce the compound into the reaction vessel under a closed system or an inert gas (Argon/Nitrogen) atmosphere to prevent moisture ingress and further minimize aerosolization.

Workflow Prep 1. Pre-Operation Verify Fume Hood & PPE Transfer 2. Material Transfer Use Non-Sparking Spatula Prep->Transfer Reaction 3. Experimental Execution Closed System / Inert Gas Transfer->Reaction Waste 4. Waste Segregation Solid vs. Liquid Waste Reaction->Waste Decon 5. Decontamination Clean Surfaces & Wash Hands Waste->Decon

Figure 2: Step-by-step operational workflow for safely handling oxazolidinone derivatives.

Emergency Response & Waste Disposal Plan

Even with rigorous SOPs, laboratories must maintain an actionable emergency response plan.

Spill Containment Protocol

  • Evacuation: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[3].

  • Containment: Do not dry sweep the powder, as this will generate toxic, potentially explosive dust[3].

  • Collection: Moisten the spill lightly with a compatible solvent (e.g., a small amount of isopropanol) to bind the dust, then use non-sparking tools to shovel the material into a sealable, hazardous waste container[3].

  • Decontamination: Wash the affected surface thoroughly with soap and plenty of water, as the compound's lipophilicity resists pure water cleanup[3].

Waste Disposal Logistics Due to its severe aquatic toxicity (H410), under no circumstances should 3-cyclohexyl-5-phenyl-2-oxazolidinone or its rinsates be allowed to enter laboratory drains or municipal waterways[4].

  • Solid Waste: Collect all contaminated PPE, wipes, and residual powder in clearly labeled, leak-proof hazardous waste bins.

  • Liquid Waste: Segregate reaction filtrates into designated halogenated or non-halogenated organic waste carboys, depending on the solvent system used.

  • Final Disposal: Arrange for high-temperature incineration through a certified, regulatory-compliant environmental waste management facility[3].

References

  • Title : Antibacterial oxazolidinones: emerging structure-toxicity relationships - PubMed Source : nih.gov URL : 1

  • Title : Oxazolidinone antibiotics impair ex vivo megakaryocyte differentiation from hematopoietic progenitor cells and their maturation into platelets Source : asm.org URL : 2

  • Title : Generating Standard Operating Procedures for the Manipulation of Hazardous Chemicals in Academic Laboratories - ACS Publications Source : acs.org URL : 5

  • Title : Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE - ChemicalBook Source : chemicalbook.com URL :3

  • Title : N-ciclohexilcarbamato de terc-butilo 3712-40-1 wiki - Es - Guidechem Source : guidechem.com URL :4

Sources

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